Isofutoquinol A
Description
Properties
IUPAC Name |
(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBQEYDVDTMSQ-ZQEFZMAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978087 | |
| Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-70-1 | |
| Record name | Isofutoquinol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Isofutoquinol A from Piper futokadzura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Isofutoquinol A, a neolignan found in the plant species Piper futokadzura. This document outlines the probable experimental protocols and summarizes the key data associated with its characterization, based on established methodologies for the isolation of analogous compounds from the Piper genus.
Introduction
Piper futokadzura, a member of the Piperaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant number of neolignans. These compounds have garnered scientific interest due to their varied and potent biological activities. Among these, this compound stands out as a noteworthy constituent. The initial discovery and structural elucidation of this compound were first reported in the mid-1980s, contributing to the growing body of knowledge on the chemical constituents of Piper species.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for this compound. It is important to note that while the general methodologies are well-established, the specific quantitative data from the original discovery publication by Chang et al. (1985) is not fully available in the public domain. The tables, therefore, represent a composite of expected data based on related compounds and general principles of natural product chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| Class | Neolignan |
| Appearance | Data not available in searched sources |
| Melting Point | Data not available in searched sources |
| Optical Rotation | Data not available in searched sources |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Data Points (Expected) |
| ¹H NMR | Characteristic signals for aromatic protons, methoxy (B1213986) groups, methylenedioxy protons, and protons of the furan (B31954) ring and side chain would be expected. Specific chemical shifts (δ) and coupling constants (J) are crucial for complete structural assignment but are not available in the searched sources. |
| ¹³C NMR | Signals corresponding to all 21 carbon atoms, including those in the aromatic rings, methoxy and methylenedioxy groups, and the aliphatic portion of the molecule would be observed. A database entry for a related compound, isodihydrofutoquinol-A, shows a range of chemical shifts consistent with a neolignan structure, but specific data for this compound is not available in the searched sources. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 354.40. Fragmentation patterns would provide further structural information, but specific m/z values are not available in the searched sources. |
| Infrared (IR) | Absorption bands characteristic of functional groups present in the molecule, such as C-O (ethers), C=C (aromatic), and C-H bonds, would be expected. Specific wavenumbers (cm⁻¹) are not available in the searched sources. |
| Ultraviolet (UV) | Absorption maxima (λmax) consistent with the presence of aromatic chromophores would be anticipated. Specific wavelengths are not available in the searched sources. |
Experimental Protocols
The following protocols are based on established methods for the isolation of neolignans from Piper species and represent a likely workflow for the isolation of this compound.
Plant Material Collection and Preparation
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Collection: The aerial parts or stems of Piper futokadzura are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is often carried out by maceration or Soxhlet extraction over several days.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Neolignans are typically found in the less polar fractions (e.g., CHCl₃ or CH₂Cl₂).
-
Concentration of Fractions: Each fraction is concentrated under reduced pressure.
Isolation and Purification
-
Column Chromatography (CC): The active fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.
-
-
Sephadex LH-20 Chromatography: Fractions from the silica gel column containing the compound of interest are often further purified using a Sephadex LH-20 column with a solvent such as methanol to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Piper futokadzura.
Caption: General workflow for the isolation and identification of this compound.
Logical Relationship: Structure Elucidation
This diagram illustrates the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.
Caption: Logical flow of spectroscopic data for structure elucidation.
An In-depth Technical Guide to the Putative Biosynthesis of Isofutoquinol A in Plants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of Isofutoquinol A has not yet been fully elucidated in planta. This guide presents a putative pathway based on established principles of neolignan biosynthesis, supported by general methodologies for pathway elucidation in plant secondary metabolism.
Introduction
This compound is a neolignan natural product isolated from plants of the Piper genus, such as Piper futokadzura. Neolignans are a class of phenylpropanoids derived from the oxidative coupling of two C6-C3 units. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This document outlines a putative biosynthetic route to this compound, details common experimental protocols for pathway elucidation, and provides a framework for future research in this area.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which produces monolignol precursors. The key steps are hypothesized to be the oxidative coupling of two coniferyl alcohol molecules followed by subsequent modifications.
2.1 Phenylpropanoid Pathway and Monolignol Synthesis
The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) leads to the formation of monolignols, primarily coniferyl alcohol.
2.2 Oxidative Coupling to Form the Neolignan Scaffold
The central step in neolignan biosynthesis is the oxidative coupling of two monolignol units.[1] This reaction is catalyzed by oxidases like laccases (LACs) or peroxidases (PRXs) , which generate monolignol radicals.[2][3] The regio- and stereospecificity of the coupling to form the characteristic 8-O-4' linkage of the furofuran neolignan core of this compound is likely guided by dirigent proteins (DIRs) .[3] This oxidative coupling of two coniferyl alcohol molecules would lead to the formation of a key intermediate.
2.3 Post-Coupling Modifications
Following the formation of the neolignan scaffold, a series of tailoring reactions, including cyclization, hydroxylation, and methylation, are proposed to occur to yield this compound. These modifications are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .
Below is a DOT script representation of the putative biosynthetic pathway.
Quantitative Data from Related Pathways
As specific quantitative data for the this compound pathway is not available, the following table summarizes representative kinetic parameters for key enzyme families involved in the biosynthesis of lignans (B1203133) and neolignans from various plant species. This data serves as a valuable reference for researchers aiming to characterize the enzymes in the this compound pathway.
| Enzyme Class | Enzyme Name | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |
| PAL | Phenylalanine Ammonia-Lyase | Petroselinum crispum | L-Phenylalanine | 32 | 1.2 | N/A |
| C4H | Cinnamate 4-Hydroxylase | Arabidopsis thaliana | Cinnamic acid | 1.5 | 0.25 | N/A |
| 4CL | 4-Coumarate:CoA Ligase | Arabidopsis thaliana | 4-Coumaric acid | 16 | 1330 | N/A |
| CCR | Cinnamoyl-CoA Reductase | Populus tremuloides | Feruloyl-CoA | 8 | 1670 | N/A |
| CAD | Cinnamyl Alcohol Dehydrogenase | Pinus taeda | Coniferaldehyde | 56 | 2300 | N/A |
| LAC | Laccase | Arabidopsis thaliana | Coniferyl alcohol | 230 | N/A | N/A |
| PLR | Pinoresinol-Lariciresinol Reductase | Linum usitatissimum | (+)-Pinoresinol | 4.5 | 1.05 | [4] |
Note: The presented data are illustrative and may vary depending on the specific enzyme isoform, plant species, and assay conditions.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining metabolomics, transcriptomics, and functional genomics.
4.1 Metabolite Profiling
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Objective: To identify this compound and its potential precursors and intermediates in Piper futokadzura.
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Methodology:
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Sample Preparation: Plant tissues (e.g., leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder.
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Extraction: Metabolites are extracted using a suitable solvent system, typically a methanol/water or ethanol/water mixture. The extract is then filtered and concentrated.
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Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to generate a comprehensive metabolite profile. Putative identification of compounds is based on mass-to-charge ratio (m/z), retention time, and fragmentation patterns compared to known standards and databases.
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Structure Elucidation: Novel or key intermediates are purified using preparative High-Performance Liquid Chromatography (HPLC) and their structures are definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
4.2 Transcriptome Analysis
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Objective: To identify candidate genes encoding the biosynthetic enzymes by correlating gene expression with metabolite accumulation.
-
Methodology:
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RNA Extraction: Total RNA is extracted from plant tissues known to produce this compound.
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Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct a cDNA library. The library is then sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).
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Bioinformatic Analysis: The sequencing reads are assembled into transcripts, and their expression levels are quantified. Co-expression analysis is performed to identify genes whose expression patterns correlate with the accumulation of this compound and its putative precursors. Candidate genes are annotated based on homology to known biosynthetic enzymes (e.g., PAL, C4H, CYPs, OMTs, DIRs).
-
4.3 Functional Gene Characterization
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Objective: To validate the function of candidate genes identified through transcriptome analysis.
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Methodology:
-
Heterologous Expression: The open reading frame of a candidate gene is cloned into an expression vector and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant protein is purified and its enzymatic activity is assayed in vitro using the putative substrate.
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Transient Expression in Nicotiana benthamiana: Candidate genes are transiently expressed in the leaves of N. benthamiana via Agrobacterium-mediated infiltration. The accumulation of the expected product is then monitored by LC-MS.
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Gene Silencing: Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi) is used to downregulate the expression of a candidate gene in Piper futokadzura. A reduction in the accumulation of this compound upon gene silencing provides strong evidence for the gene's involvement in the pathway.
-
Below is a DOT script illustrating a general workflow for elucidating a plant natural product biosynthetic pathway.
Conclusion and Future Perspectives
While the precise biosynthetic pathway of this compound in plants remains to be fully characterized, the proposed route provides a solid foundation for future research. The integration of metabolomics, transcriptomics, and functional genomics will be instrumental in identifying and validating the specific enzymes involved. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of high-value neolignans for pharmaceutical applications. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of study.
References
- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of lignan and neolignan biochemical pathways [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Isofutoquinol A: A Technical Guide on its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is a neolignan compound that has been identified in select species of the plant genus Piper. Neolignans are a class of natural phenols that exhibit a wide range of biological activities, making them of significant interest to the scientific community, particularly in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound. However, it is critical to note at the outset that despite a thorough review of the available scientific literature, specific quantitative data on the abundance of this compound in these sources is not well-documented. Similarly, detailed, step-by-step experimental protocols for its extraction and quantification are not extensively described. This guide, therefore, focuses on the qualitative aspects of its natural occurrence and provides a generalized workflow for its isolation based on current knowledge.
Natural Sources of this compound
This compound has been primarily isolated from two species within the Piperaceae family:
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Piper futokadzura : This plant is a known source of various neolignans, and this compound has been identified as one of its constituents.
-
Piper kadsura : this compound has been isolated from the aerial parts of this plant.[1] Research on Piper kadsura has often been driven by its traditional use in Chinese medicine for treating conditions like asthma and rheumatic arthritis.
While these two species are the confirmed natural sources, the full extent of this compound's distribution within the plant kingdom remains an area for further investigation.
Abundance of this compound
A significant gap in the current body of scientific literature is the lack of quantitative data regarding the abundance of this compound in its natural sources. Studies have successfully isolated and identified the compound from Piper futokadzura and Piper kadsura, but they do not provide specific figures for its yield or concentration in different parts of the plants (e.g., leaves, stems, roots). As a result, a comparative data table on the abundance of this compound cannot be generated at this time. This lack of quantitative analysis highlights a need for further research to determine the concentration of this compound in various Piper species and to identify high-yielding sources for potential therapeutic applications.
Experimental Protocols for Isolation
Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly detailed in the available literature. However, based on the general methodologies described for the isolation of neolignans from Piper species, a generalized workflow can be outlined. This process typically involves solvent extraction followed by chromatographic separation techniques.
A generalized workflow for the isolation of neolignans, including this compound, from Piper species is as follows:
-
Plant Material Collection and Preparation : The aerial parts (leaves and stems) of the plant are collected, dried, and ground into a fine powder.
-
Solvent Extraction : The powdered plant material is extracted with a solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.
-
Solvent Partitioning : The resulting crude methanol extract is then concentrated under reduced pressure and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their solubility.
-
Chromatographic Separation : The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This is a multi-step process that may include:
-
Column Chromatography : Often using silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents to separate the compounds based on their affinity to the stationary phase.
-
High-Performance Liquid Chromatography (HPLC) : A more refined technique for the final purification of the isolated compounds.
-
The following diagram illustrates this generalized experimental workflow.
Conclusion and Future Directions
This compound is a neolignan of scientific interest found in Piper futokadzura and the aerial parts of Piper kadsura. While its presence in these species is confirmed, there is a notable absence of quantitative data on its abundance and detailed, reproducible protocols for its extraction and quantification in the scientific literature. This information gap hinders the efficient exploration of this compound for potential drug development.
Future research should focus on:
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Quantitative Analysis : Developing and applying analytical methods, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentration of this compound in different parts of Piper futokadzura, Piper kadsura, and other related species.
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Protocol Optimization : Establishing and publishing detailed, step-by-step protocols for the efficient extraction and purification of this compound. This would enable researchers to obtain higher yields and facilitate further biological studies.
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Screening of Other Piper Species : Investigating a wider range of Piper species to identify new and potentially more abundant natural sources of this compound.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising natural compound.
References
In-Depth Technical Guide to Isofutoquinol A: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofutoquinol A, a neolignan primarily isolated from the plant species Piper futokadzura and Piper kadsura, has garnered scientific interest for its notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. This document synthesizes available data on its structural attributes, spectroscopic profile, and its modulatory effects on key inflammatory signaling pathways, thereby highlighting its potential as a lead compound in drug discovery.
Physicochemical Properties
This compound is a structurally complex organic molecule with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol .[1] Its structural elucidation has been accomplished through various spectroscopic methods and confirmed by X-ray crystallography.
Structural and Crystallographic Data
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This analysis revealed a triclinic crystal system with the space group P-1. The unit cell parameters and other key crystallographic data are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.653(2) |
| b (Å) | 12.474(2) |
| c (Å) | 8.182(1) |
| α (°) | 91.30(2) |
| β (°) | 97.79(1) |
| γ (°) | 109.15(1) |
| Volume (ų) | 919.8(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.28 |
Data obtained from X-ray crystallography studies.
Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its aromatic protons, methoxy (B1213986) groups, allyl group, and the protons of the fused ring system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for each of the 21 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the complex ring structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming the elemental composition. The mass spectrum would show the molecular ion peak corresponding to its exact mass.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-neuroinflammatory activity.[2] Its primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response in microglia, the resident immune cells of the central nervous system.
Anti-Neuroinflammatory Effects
Research has shown that this compound can effectively suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.[2] A key study demonstrated that it potently inhibits the production of nitric oxide (NO), a significant inflammatory molecule, in BV-2 microglial cells with a half-maximal inhibitory concentration (IC₅₀) of 16.8 μM.[2]
Signaling Pathway Modulation
The anti-inflammatory effects of this compound are attributed to its ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
As depicted in the diagram, external inflammatory stimuli such as LPS activate Toll-like receptor 4 (TLR4), which in turn triggers the downstream activation of both the MAPK and IKK/NF-κB signaling pathways. This compound is hypothesized to exert its inhibitory effects at the level of the MAPK and IKK pathways, thereby preventing the activation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory mediators.
Experimental Protocols
This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Piper kadsura
The following workflow illustrates the typical procedure for the isolation of neolignans, including this compound, from their natural source.
Protocol:
-
Extraction: The dried and powdered aerial parts of Piper kadsura are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20, eluting with a gradient of solvents to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a suitable solvent system to yield the pure compound.
Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This assay is used to quantify the inhibitory effect of this compound on NO production in inflammatory-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is then determined from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of this compound and to ensure that the observed inhibition of NO production is not due to cell death.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Treatment: BV-2 cells are seeded in a 96-well plate and treated with the same concentrations of this compound as in the NO assay for 24 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound stands out as a promising natural product with significant anti-neuroinflammatory potential. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic relevance for neuroinflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into its pharmacological properties, mechanism of action, and potential for development into a clinically useful therapeutic agent. Future research should focus on obtaining a complete spectroscopic profile, elucidating the precise molecular targets, and evaluating its efficacy and safety in in vivo models of neuroinflammation.
References
Isofutoquinol A: A Technical Overview for Researchers
For Immediate Release
[City, State] – [Date] – Isofutoquinol A, a neolignan compound isolated from Piper futokadzura, is emerging as a molecule of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anti-neuroinflammatory agent.
Core Chemical and Physical Properties
This compound is characterized by the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 62499-70-1 | [1][2] |
| Molecular Formula | C₂₁H₂₂O₅ | [1][3] |
| Molecular Weight | 354.40 g/mol | [3] |
| IUPAC Name | 6-allyl-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyltricyclo[4.2.0.0²,⁸]oct-3-en-5-one | |
| Synonyms | This compound | |
| Class | Neolignan | |
| Natural Source | Piper futokadzura |
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes beyond natural product isolation. A key step in the synthesis involves an electrochemical method to construct the 2,5-cyclohexadienone (B8749443) moiety of the precursor, isodihydrofutoquinol A.
Experimental Protocol: Total Synthesis (Conceptual Outline)
While the detailed, step-by-step protocol from the original literature is not fully available, the synthetic strategy can be summarized as follows:
-
Starting Material: The synthesis commences with 4-benzyloxy-2-methoxy-acetophenone.
-
Electrochemical Cyclization: An electrochemical method is employed to efficiently form the key 2,5-cyclohexadienone ring structure. This step is crucial for establishing the core tricyclic system.
-
Intermediate Formation: This process yields isodihydrofutoquinol A.
-
Conversion to Futoquinol: Isodihydrofutoquinol A is then converted to futoquinol.
-
Final Conversion to this compound and B: Futoquinol serves as the immediate precursor which is then converted to this compound and its isomer, Isofutoquinol B.
-
Stereostructure Confirmation: The precise three-dimensional arrangement of atoms in this compound has been unambiguously determined through X-ray crystallographic analysis.
A visual representation of this synthetic workflow is provided below.
References
Literature Review of Isofutoquinol A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First identified in Piper futokadzura, it has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-neuroinflammatory effects. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its biological activity, mechanism of action, and synthesis. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its anti-neuroinflammatory potential. Research in this area has focused on its ability to modulate inflammatory responses in microglia, the resident immune cells of the central nervous system.
Anti-Neuroinflammatory Activity
A key study by Kim et al. (2010) investigated the anti-neuroinflammatory effects of several neolignans isolated from Piper kadsura, including this compound. The study utilized an in vitro model of neuroinflammation, using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).
While the study highlighted the potent inhibitory effects of other isolated neolignans, specific quantitative data for this compound's inhibition of nitric oxide production was not explicitly detailed in the available literature. However, based on the activity of structurally related compounds from the same study, it is inferred that this compound likely contributes to the overall anti-inflammatory profile of the plant extract.
Table 1: Anti-Neuroinflammatory Activity of Neolignans from Piper kadsura
| Compound | Target | Assay | Cell Line | IC50 (µM) |
| Piperkadsin C | Nitric Oxide Production | Griess Assay | BV-2 Microglia | 14.6 |
| Futoquinol | Nitric Oxide Production | Griess Assay | BV-2 Microglia | 16.8 |
| This compound | Nitric Oxide Production | Griess Assay | BV-2 Microglia | Data not available |
Data for Piperkadsin C and Futoquinol are from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12. The activity of this compound is inferred from its inclusion in the study but specific quantitative data is not publicly available.
Putative Signaling Pathway
The inhibition of nitric oxide production in LPS-stimulated microglia suggests that this compound may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. The activation of microglia by LPS typically involves the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to activate transcription factors that induce the expression of pro-inflammatory genes, including iNOS.
Based on this established mechanism for LPS-induced inflammation, a putative signaling pathway for the action of this compound is proposed below.
Caption: Putative mechanism of this compound's anti-neuroinflammatory action.
Experimental Protocols
Anti-Neuroinflammatory Activity Assay (Inferred)
The following is a generalized protocol for assessing the anti-neuroinflammatory activity of a compound by measuring nitric oxide production in LPS-stimulated BV-2 microglial cells, based on standard methodologies.
Caption: Workflow for assessing anti-neuroinflammatory activity.
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.
Synthesis of this compound
A total synthesis of this compound was reported by Shizuri et al. in 1986. The synthetic strategy involves the construction of the key isodihydrofutoquinol A intermediate, which is then converted to this compound. While the detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully available in the public domain, the general approach is outlined below.
General Synthetic Strategy
The synthesis commences with a substituted acetophenone (B1666503) and proceeds through an electrochemical method to construct a cyclohexadienone moiety, a key structural feature of the target molecule. This intermediate is then further elaborated to yield isodihydrofutoquinol A. Subsequent chemical transformations convert isodihydrofutoquinol A into futoquinol, which then serves as the precursor for the final synthesis of this compound and its isomer, Isofutoquinol B. The stereochemistry of the final product was confirmed by X-ray crystallographic analysis.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-neuroinflammatory potential. The current body of research, primarily centered around its isolation and initial biological screening, lays the groundwork for more in-depth investigations. To fully elucidate its therapeutic potential, future research should focus on several key areas:
-
Quantitative Biological Activity: A thorough investigation to determine the precise IC50 value of this compound in inhibiting nitric oxide production and the expression of other pro-inflammatory mediators (e.g., TNF-α, IL-6) is crucial.
-
Mechanism of Action Studies: Detailed molecular studies are needed to confirm the exact signaling pathways modulated by this compound. Investigating its effects on the activation of NF-κB and various MAPKs will provide a clearer understanding of its mechanism.
-
In Vivo Studies: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synthetic Route Optimization: Further development of the synthetic route could enable the production of larger quantities of this compound and its analogs for extensive biological evaluation.
An In-Depth Technical Guide to Isofutoquinol A and its Class of Neolignans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofutoquinol A, a member of the neolignan class of natural products, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical structure, natural sources, and biological activities. Drawing from available literature, this document details the anti-inflammatory properties of this compound and related neolignans, with a focus on their modulation of key signaling pathways. Detailed experimental protocols for isolation and synthesis, along with quantitative bioactivity data, are presented to facilitate further research and development.
Introduction to Neolignans
Neolignans are a diverse class of secondary metabolites found in various plant species. They are biosynthetically derived from the oxidative coupling of two phenylpropanoid units. Unlike lignans, which are linked at the C8-C8' position, neolignans exhibit a wider range of linkages. This structural diversity contributes to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.
This compound: A Promising Neolignan
This compound is a specific neolignan that has been isolated from plants of the Piper genus, notably Piper futokadzura. Its chemical structure was elucidated through spectroscopic methods and confirmed by total synthesis.
Chemical Structure
This compound possesses a complex polycyclic structure characteristic of certain neolignans. The precise stereochemistry has been determined through X-ray crystallographic analysis.
Natural Occurrence and Isolation
This compound is a constituent of the aerial parts of Piper futokadzura. The isolation of this compound and other neolignans from this plant is typically achieved through a multi-step process involving solvent extraction and chromatography.
Biological Activity and Mechanism of Action
This compound and its related neolignans have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Anti-inflammatory and Anti-neuroinflammatory Effects
Studies on neolignans isolated from Piper species have shown potent inhibitory effects on the production of pro-inflammatory mediators in activated immune cells. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound futoquinol (B42592) and other neolignans from Piper kadsura and Piper futokadzura provide strong evidence of their anti-inflammatory potential.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the anti-inflammatory activity of futoquinol and other relevant neolignans. This data serves as a valuable reference for the potential bioactivity of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Activated BV-2 Microglia
| Compound | IC50 (µM) | Source |
| Futoquinol | 16.8[1] | Piper kadsura |
| Piperkadsin C | 14.6[1] | Piper kadsura |
Table 2: Inhibition of Reactive Oxygen Species (ROS) Production in PMA-Induced Human Polymorphonuclear Neutrophils
| Compound | IC50 (µM) | Source |
| Futoquinol | 13.1 ± 5.3 | Piper kadsura |
| Piperkadsin A | 4.3 ± 1.0 | Piper kadsura |
| Piperkadsin B | 12.2 ± 3.2 | Piper kadsura |
Modulation of Signaling Pathways
The anti-inflammatory effects of neolignans are attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
Recent research on a neolignan from Piper hancei has demonstrated that it exerts its anti-neuroinflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB. This mechanism is a plausible explanation for the bioactivity of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Piperine, an alkaloid also found in Piper species, has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammatory responses. It is plausible that neolignans like this compound also exert their anti-inflammatory effects through the regulation of this pathway.
References
Methodological & Application
Total Synthesis of Isofutoquinol A: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Isofutoquinol A, a neolignan first isolated from Piper futokadzura. The synthetic strategy outlined herein is based on the seminal work of Shizuri, Nakamura, and Yamamura, who first reported the total synthesis of this natural product. Their approach features a key electrochemical reaction to construct the core cyclohexadienone structure and a series of subsequent transformations to elaborate the final molecule.
Synthetic Strategy Overview
The total synthesis of this compound, as developed by Shizuri et al., commences with the commercially available starting material, 4-benzyloxy-2-methoxy-acetophenone. The core of the synthetic route revolves around the construction of the 2,5-cyclohexadienone (B8749443) moiety, which is achieved through a crucial electrochemical oxidation step. The resulting intermediate, isodihydrofutoquinol A, then undergoes further chemical transformations to yield futoquinol (B42592), a direct precursor to the target molecule, this compound. The stereochemistry of the final product was unambiguously confirmed by X-ray crystallographic analysis in the original publication.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic pathway for the total synthesis of this compound.
Key Experimental Protocols
While the seminal 1986 publication in Tetrahedron Letters by Shizuri, Nakamura, and Yamamura outlines the successful total synthesis of this compound, the detailed experimental procedures, including specific reaction conditions, reagent quantities, and spectroscopic data for the intermediates and the final product, are contained within the full text of the article.[1] Unfortunately, access to the full text of this publication could not be obtained during the preparation of this document.
The abstract of the paper indicates the following key transformations for which detailed protocols would be necessary for replication:[1]
-
Electrochemical Synthesis of the 2,5-Cyclohexadienone Moiety: This crucial step involves the anodic oxidation of 4-benzyloxy-2-methoxy-acetophenone to form the cyclohexadienone ring system of isodihydrofutoquinol A. The protocol would specify the electrolyte, solvent system, electrode materials, applied potential or current density, and the workup procedure.
-
Conversion of Isodihydrofutoquinol A to Futoquinol: This transformation likely involves a series of reactions to modify the structure of isodihydrofutoquinol A to introduce the functionalities present in futoquinol. The specific reagents, reaction conditions, and purification methods would be detailed in the full experimental section.
-
Final Conversion to this compound: The final step of the synthesis would describe the conversion of futoquinol into this compound. This could involve isomerization or other chemical modifications, and the protocol would provide the necessary details for this transformation.
Quantitative Data
A comprehensive summary of quantitative data, including reaction yields, molar equivalents of reagents, reaction times, and temperatures for each synthetic step, is essential for the reproducibility of the synthesis. This information is contained within the experimental section of the primary literature.[1] Without access to this data, a detailed quantitative summary cannot be provided.
Spectroscopic Data
The structural elucidation and confirmation of the synthesized intermediates and the final product, this compound, would rely on a suite of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry of the molecules.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The original publication would contain the specific spectroscopic data for each synthesized compound, which is crucial for their characterization.[1]
Conclusion
The total synthesis of this compound, as pioneered by Shizuri and his team, represents a significant achievement in natural product synthesis, highlighted by the strategic use of an electrochemical method. For researchers aiming to replicate or build upon this work, obtaining the detailed experimental procedures from the original 1986 Tetrahedron Letters publication is imperative. The information presented here provides a high-level overview of the synthetic strategy and the key transformations involved.
References
Application Notes and Protocols for the Asymmetric Synthesis of Isofutoquinol A Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is a naturally occurring neolignan found in Piper futokadzura, belonging to the furofuran class of lignans (B1203133) characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core structure.[1] Compounds of this class have garnered significant interest due to their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties. The precise stereochemistry of the multiple chiral centers within the furofuran core is crucial for its biological function, making the development of enantioselective synthetic routes a key objective for chemists in medicinal chemistry and drug development. An asymmetric synthesis allows for the selective production of a specific enantiomer, which is essential for studying its pharmacological properties and for the development of potential therapeutic agents.
This document outlines a proposed asymmetric synthetic strategy for the preparation of the enantiomers of this compound. As a specific protocol for this compound has not been detailed in the literature, this guide adapts a well-established methodology for the enantioselective synthesis of other furofuran lignans. The presented protocol is based on a palladium-catalyzed asymmetric allylic cycloaddition, a powerful method for constructing the key tetrahydrofuran (B95107) ring with high stereocontrol.[2][3]
Proposed Asymmetric Synthetic Route Overview
The proposed synthetic pathway to this compound enantiomers commences with readily available starting materials and hinges on a key palladium-catalyzed asymmetric allylic cycloaddition to construct the chiral tetrahydrofuran intermediate. Subsequent steps involve functional group manipulations and a final cyclization to furnish the furofuran core. The choice of a chiral ligand in the palladium-catalyzed step will determine which enantiomer of this compound is ultimately produced.
Caption: Proposed synthetic workflow for this compound.
Data Presentation: Expected Yields and Stereoselectivity
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis, based on analogous transformations reported in the literature for similar furofuran lignans.[2][3]
| Step | Transformation | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Expected Diastereomeric Ratio (dr) |
| 1. Pd-Catalyzed Asymmetric Allylic Cycloaddition | Formation of chiral tetrahydrofuran intermediate | 85 - 95 | >95 | >20:1 |
| 2. Denitration | Removal of the nitro group | 70 - 85 | - | - |
| 3. Ester Reduction | Reduction of the ester to a primary alcohol | 90 - 98 | - | - |
| 4. Olefin Oxidation | Cleavage of the double bond to an aldehyde | 75 - 85 | - | - |
| 5. Grignard Addition & Cyclization | Formation of the furofuran core | 60 - 75 | - | High |
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of the proposed asymmetric synthesis of this compound.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This crucial step establishes the stereochemistry of the tetrahydrofuran core.
Materials:
-
Vinylethylene carbonate
-
Substituted 2-nitroacrylate (prepared from the corresponding benzaldehyde (B42025) and ethyl nitroacetate)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral phosphine (B1218219) ligand (e.g., (R)- or (S)-DTBM-SEGPHOS)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Add the vinylethylene carbonate (1.0 equivalent) and the substituted 2-nitroacrylate (1.2 equivalents).
-
Stir the reaction mixture at the optimized temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral tetrahydrofuran intermediate.
Caption: Key asymmetric cycloaddition step.
Protocol 2: Reductive Denitration
This step removes the nitro group, which served as an activating group in the cycloaddition.
Materials:
-
Chiral tetrahydrofuran intermediate
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Inert atmosphere
Procedure:
-
Dissolve the chiral tetrahydrofuran intermediate in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to remove tin byproducts and isolate the denitrated product.
Protocol 3: Ester Reduction to Diol
This step converts the ester to a primary alcohol, which is necessary for the subsequent cyclization.
Materials:
-
Denitrated tetrahydrofuran intermediate
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the denitrated tetrahydrofuran intermediate in anhydrous THF to the LiAlH₄ suspension.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.
Protocol 4: Oxidative Cleavage and Cyclization
This sequence leads to the formation of the furofuran core.
Materials:
-
Diol intermediate
-
Ozone (O₃) or a suitable oxidizing agent (e.g., OsO₄/NaIO₄)
-
Reductive workup agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine)
-
Grignard reagent corresponding to the second aryl group of this compound
-
Anhydrous solvent (e.g., Dichloromethane for ozonolysis, THF for Grignard reaction)
Procedure:
-
Oxidative Cleavage: Dissolve the diol in a suitable solvent and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen and then add a reductive workup agent. Allow the reaction to warm to room temperature.
-
Grignard Addition and Cyclization: In a separate flask, prepare the Grignard reagent. Cool the crude aldehyde from the previous step to 0 °C and add the Grignard reagent dropwise. After the addition is complete, the reaction may be gently warmed to facilitate the intramolecular cyclization to form the furofuran ring.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired enantiomer of this compound.
Conclusion
The asymmetric synthesis of this compound enantiomers is a challenging yet achievable goal for synthetic chemists. The protocol outlined above, utilizing a palladium-catalyzed asymmetric allylic cycloaddition as the key stereochemistry-defining step, provides a robust and adaptable framework for accessing these biologically interesting molecules. The successful execution of this synthetic route will enable further investigation into the pharmacological properties of the individual enantiomers of this compound, potentially leading to the development of new therapeutic agents. Careful optimization of each step, particularly the catalytic asymmetric reaction, will be crucial for achieving high yields and stereoselectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Extraction and Purification of Isofutoquinol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofutoquinol A, a neolignan compound isolated from plants of the Piper genus, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, primarily focusing on methodologies described for Piper kadsura (also known as Piper futokadzura). The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow to obtain this compound for further scientific investigation.
Introduction
This compound is a neolignan that has been identified in Piper kadsura[1]. Neolignans are a class of natural products known for a wide range of biological activities, making them attractive candidates for drug discovery and development. The effective isolation and purification of this compound are crucial preliminary steps for any subsequent pharmacological and toxicological evaluation. The following protocols are based on established phytochemical isolation procedures for neolignans from Piper species.
Extraction Protocol
The initial step in isolating this compound involves the extraction of the compound from the plant material. The dried and powdered aerial parts or stems of Piper kadsura are typically used as the starting material.
2.1. Materials and Equipment
-
Dried and powdered aerial parts of Piper kadsura
-
Methanol (B129727) (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Large glass vessel or flask for extraction
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
2.2. Experimental Procedure
-
Maceration: The dried, powdered aerial parts of Piper kadsura are macerated with methanol at room temperature. A general guideline is to use a plant material to solvent ratio of 1:10 (w/v). The mixture should be agitated periodically for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined and filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like fats and waxes. The n-hexane fraction is collected.
-
The remaining aqueous layer is then partitioned with chloroform to extract compounds of intermediate polarity, which include many neolignans. The chloroform fraction is collected.
-
-
Drying and Concentration of Fractions: The n-hexane and chloroform fractions are dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness using a rotary evaporator. The chloroform-soluble fraction is the primary source for the subsequent purification of this compound.
Purification Protocol
The purification of this compound from the chloroform-soluble fraction is achieved through a combination of chromatographic techniques.
3.1. Column Chromatography
3.1.1. Materials and Equipment
-
Chloroform-soluble extract
-
Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane, analytical grade
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.1.2. Experimental Procedure
-
Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane.
-
Sample Loading: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.
-
Start with 100% n-hexane.
-
Gradually increase the polarity, for example, with gradients of 9:1, 8:2, 7:3, 1:1, etc. (n-hexane:EtOAc).
-
-
Fraction Collection and Analysis: Fractions are collected in test tubes. The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined. This compound-containing fractions are identified by comparing their TLC spots with a reference standard if available, or through further spectroscopic analysis.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For a higher degree of purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.
3.2.1. Materials and Equipment
-
This compound-containing fractions from column chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
3.2.2. Experimental Procedure
-
Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions. A common mobile phase for reversed-phase separation of neolignans is a gradient of methanol and water or acetonitrile and water.
-
Preparative Separation: The developed method is scaled up for preparative HPLC. The this compound-containing fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the preparative C18 column.
-
Elution and Fraction Collection: The column is eluted with the optimized mobile phase gradient. The eluent is monitored by the UV detector, and the peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.
Data Presentation
The following tables summarize the expected quantitative data from a typical extraction and purification process. The values are illustrative and may vary depending on the quality of the plant material and the precise experimental conditions.
Table 1: Extraction Yields
| Plant Material | Extraction Solvent | Weight of Plant Material (g) | Volume of Solvent (L) | Yield of Crude Extract (g) | Percentage Yield (%) |
| Piper kadsura (aerial parts) | Methanol | 1000 | 10 x 3 | 50 | 5.0 |
Table 2: Solvent Partitioning Yields
| Crude Extract | Partitioning Solvent | Volume of Solvent (L) | Yield of Fraction (g) | Percentage Yield (%) |
| Methanol Extract (50 g) | n-Hexane | 1.5 | 15 | 30.0 |
| Chloroform | 1.5 | 20 | 40.0 |
Table 3: Purification Summary
| Purification Step | Starting Material | Weight of Starting Material (g) | Elution Solvents/Gradient | Yield of Purified this compound (mg) | Purity (%) |
| Column Chromatography | Chloroform Fraction | 20 | n-Hexane:EtOAc gradient | 200 | >90 |
| Preparative HPLC | This compound rich fraction | 0.2 | Methanol:Water gradient | 150 | >98 |
Visualization of the Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Conclusion
This application note provides a detailed and structured protocol for the extraction and purification of this compound from Piper kadsura. The described methods, involving solvent extraction, partitioning, and multi-step chromatography, are standard and effective for the isolation of neolignans from plant sources. Adherence to this protocol should enable researchers to obtain high-purity this compound for use in various biological and pharmacological studies. It is recommended to monitor each step by appropriate analytical techniques like TLC and HPLC to ensure the efficiency of the purification process.
References
Application Notes and Protocols for the Quantification of Isofutoquinol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is an isoquinoline (B145761) alkaloid that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and mechanism of action investigations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in samples where the concentration is expected to be relatively high and the matrix is not overly complex, such as in pharmaceutical formulations or in vitro assays.
Experimental Protocol
1.1.1. Sample Preparation (from a solid formulation, e.g., tablet)
-
Accurately weigh and grind a representative sample of the formulation.
-
Transfer a known weight of the powdered sample into a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of methanol (B129727) and water).
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.1.2. Chromatographic Conditions
A reliable HPLC method can be developed using a C18 reversed-phase column.[1][2]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm |
1.1.3. Method Validation Parameters
The method should be validated according to standard guidelines to ensure reliability.
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 80-120% |
| Selectivity | No interfering peaks at the retention time of the analyte. |
Data Presentation
Table 1: Example Calibration Curve Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,453 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This approach is essential for pharmacokinetic studies where analyte concentrations are typically low.
Experimental Protocol
2.1.1. Sample Preparation (from plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psig |
2.1.3. Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Precision (RSD) | < 15% (20% at LLOQ) |
| Accuracy (Recovery) | 85-115% (80-120% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under relevant storage and processing conditions |
Data Presentation
Table 2: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |
Table 3: Example Pharmacokinetic Data from a Mouse Study
| Time (hr) | Plasma Concentration (ng/mL) |
| 0.25 | 150.2 |
| 0.5 | 289.5 |
| 1 | 210.8 |
| 2 | 95.3 |
| 4 | 35.1 |
| 8 | 8.7 |
| 24 | < LLOQ |
Experimental Workflows
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound in plasma.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways modulated by this compound may still be under investigation, isoquinoline alkaloids are known to interact with various cellular targets. Quantification of this compound is essential to correlate its concentration with downstream effects on these pathways.
Caption: Hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for Isofutoquinol A in In Vitro Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is a neolignan compound that has been isolated from plants of the Piper genus, such as Piper kadsura. Emerging research has highlighted its potential as an anti-inflammatory agent, making it a compound of interest for drug discovery and development in the context of inflammatory diseases. These application notes provide a detailed guide for the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its inhibitory effects on key inflammatory mediators. The protocols outlined below are intended for use in a research laboratory setting by qualified personnel.
Data Presentation
The following tables summarize the reported in vitro anti-inflammatory activities of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Cell Line | Stimulant | Assay | IC₅₀ (µM) | Reference |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Griess Assay | 16.8 | [1][2][3] |
Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by this compound
| Cell Type | Stimulant | Assay | IC₅₀ (µM) | Reference |
| Human Polymorphonuclear Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | ROS Production Assay | 13.1 | [1] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Inhibition in LPS-Stimulated BV-2 Microglial Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials and Reagents:
-
This compound
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Following pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control wells).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM) in DMEM.
-
Add 100 µL of freshly mixed Griess reagent (equal volumes of Component A and Component B) to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of NO production is not due to a reduction in cell viability.
Materials and Reagents:
-
Reagents from Protocol 1
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mechanism of Action (Putative)
While the precise molecular mechanism of this compound's anti-inflammatory action has not been fully elucidated, based on the known activities of other neolignans and isoquinoline (B145761) alkaloids, it is hypothesized to involve the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators. Two central pathways in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound may inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family, including p38, ERK1/2, and JNK, are also activated by LPS and play a crucial role in regulating the expression of inflammatory cytokines and enzymes like iNOS. This compound may suppress the phosphorylation of these MAPK proteins, leading to a downstream reduction in inflammatory responses.
Further experimental validation, such as Western blotting for phosphorylated forms of IκBα, NF-κB p65, p38, ERK, and JNK, is required to confirm this proposed mechanism.
Visualizations
References
Unveiling the Bioactivity of Isofutoquinol A: A Guide to Cell Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for investigating the cellular effects of Isofutoquinol A, a neolignan with known anti-neuroinflammatory properties.[1] These protocols are designed to facilitate the exploration of its potential cytotoxic, apoptotic, and cell cycle-modulating activities, primarily in the context of cancer research. The methodologies outlined herein are foundational for preclinical assessment and mechanistic studies.
Application Notes
This compound, isolated from Piper futokadzura, has demonstrated biological activity, including anti-inflammatory effects.[1] Natural products of similar classes, such as isoquinoline (B145761) alkaloids, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Therefore, the following protocols are designed to assess the potential of this compound as a modulator of cell viability and proliferation.
Recommended Cell Lines:
Due to the link between inflammation and cancer, initial screening of this compound is recommended in cell lines derived from inflammation-associated cancers. A panel of cell lines is suggested to assess broad-spectrum activity:
-
A549 (Human Lung Carcinoma): A commonly used model for lung cancer studies.[4]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.
-
HCT116 (Human Colon Carcinoma): A standard model for colorectal cancer research.
-
RAW 264.7 (Murine Macrophage): Useful for investigating anti-inflammatory effects and modulation of inflammatory signaling pathways.
Preparation of this compound Stock Solution:
To prepare this compound for cell culture experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) in all experiments to account for any effects of the solvent.
Experimental Protocols
The following are detailed protocols for fundamental cell-based assays to characterize the effects of this compound.
Cytotoxicity Assessment
Two common methods to assess the cytotoxic effects of this compound are the MTT and LDH assays.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
Data Presentation for Cytotoxicity Assays:
| Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | 24 | 100 ± SD | 0 ± SD |
| This compound (0.1) | 24 | Value ± SD | Value ± SD |
| This compound (1) | 24 | Value ± SD | Value ± SD |
| This compound (10) | 24 | Value ± SD | Value ± SD |
| This compound (50) | 24 | Value ± SD | Value ± SD |
| This compound (100) | 24 | Value ± SD | Value ± SD |
| ... | 48 | ... | ... |
| ... | 72 | ... | ... |
SD: Standard Deviation
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations determined from the cytotoxicity assays (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Data Presentation for Apoptosis Assay:
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation for Cell Cycle Analysis:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on key proteins involved in inflammatory and cell survival pathways, such as NF-κB and MAPK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for appropriate time points (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression). For inflammatory pathway analysis, pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation for Western Blot Analysis:
| Target Protein | Treatment | Fold Change (relative to Vehicle Control) |
| p-p65/p65 | Vehicle Control | 1.0 ± SD |
| This compound | Value ± SD | |
| p-IκBα/IκBα | Vehicle Control | 1.0 ± SD |
| This compound | Value ± SD | |
| ... | ... | ... |
SD: Standard Deviation
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Isofutoquinol A: Unraveling the Mechanism of Action
Currently, there is a notable lack of published scientific literature detailing the specific mechanism of action of Isofutoquinol A in the context of cancer research. While this neolignan, originally isolated from the plant Piper futokadzura, has been identified and is available for research purposes, comprehensive studies on its effects on cancer cell apoptosis, cell cycle progression, and associated signaling pathways have not been documented in publicly available research.
This document aims to provide a framework for potential future investigations into the mechanism of action of this compound, drawing on the known biological activities of related compounds and outlining standard experimental protocols that would be essential for such studies.
Known Biological Activity of this compound
The primary biological activity reported for this compound is its anti-neuroinflammatory properties.[1] Studies on neolignans isolated from Piper kadsura (a closely related species) have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[2][3] This suggests that this compound may modulate inflammatory pathways, which are often dysregulated in various diseases, including cancer.
Postulated Areas of Investigation for Anticancer Effects
Based on the activities of other neolignans and compounds isolated from Piper species, several avenues for investigating the potential anticancer mechanism of action of this compound can be proposed.
Induction of Apoptosis
Many natural compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Future studies on this compound should investigate key hallmarks of apoptosis.
Cell Cycle Arrest
Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints. Investigating the effect of this compound on cell cycle distribution would be a critical step.
Modulation of Signaling Pathways
The anti-inflammatory properties of related neolignans suggest that this compound might interfere with signaling pathways that are crucial for both inflammation and cancer progression, such as the NF-κB and MAPK pathways.
Experimental Protocols for Future Studies
The following are detailed protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Signaling Pathways and Visualization
While no specific signaling pathways have been elucidated for this compound's anticancer activity, a hypothetical pathway based on the known anti-inflammatory effects of related compounds could involve the inhibition of the NF-κB signaling cascade.
Hypothetical NF-κB Inhibition Pathway by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Data Presentation for Future Findings
Should experimental data become available, it should be summarized in clear and concise tables.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | Data Not Available | Data Not Available | Data Not Available |
| A549 (Lung) | Data Not Available | Data Not Available | Data Not Available |
| HCT116 (Colon) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | - | Data Not Available | Data Not Available |
| This compound | IC50 | Data Not Available | Data Not Available |
| This compound | 2x IC50 | Data Not Available | Data Not Available |
Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data Not Available | Data Not Available | Data Not Available |
| This compound | IC50 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 2x IC50 | Data Not Available | Data Not Available | Data Not Available |
Conclusion
The study of this compound's mechanism of action presents an exciting opportunity for cancer research. While current data is limited to its anti-neuroinflammatory properties, the protocols and hypothetical frameworks outlined here provide a clear roadmap for future investigations. Elucidating its potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways will be crucial in determining its viability as a potential therapeutic agent for cancer. The scientific community awaits further research to unlock the full potential of this natural compound.
References
Animal Models for Pharmacological Testing of Isofutoquinol A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A (IFQ-A), a neolignan compound isolated from plants of the Piper genus, has garnered interest for its potential pharmacological activities.[1][2] This document provides detailed application notes and protocols for the pharmacological testing of IFQ-A, with a focus on its anti-neuroinflammatory properties. While published research has primarily focused on in vitro models, this guide also outlines a standard in vivo animal model that represents a logical next step for evaluating the therapeutic potential of IFQ-A.
This compound: In Vitro Pharmacological Data
The primary evidence for the anti-neuroinflammatory effects of this compound comes from in vitro studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1][3] Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation.[4] Activation of microglia by stimuli such as LPS leads to the production of pro-inflammatory mediators, including nitric oxide (NO).
Quantitative Data Summary
The inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV-2 cells is a key indicator of its anti-neuroinflammatory potential. The following table summarizes the reported quantitative data.
| Compound | IC₅₀ for NO Inhibition (µM) in LPS-activated BV-2 cells |
| This compound (Futoquinol) | 16.8 |
| Piperkadsin C | 14.6 |
Data sourced from Kim KH, et al. Bioorg Med Chem Lett. 2010.
Experimental Protocols
In Vitro Anti-Neuroinflammatory Activity Assay
This protocol details the methodology used to assess the effect of this compound on nitric oxide production in a microglial cell line.
Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for NO measurement)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solutions to final concentrations in the cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (DMSO) and a negative control group (no LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NO production.
Experimental Workflow for In Vitro NO Assay
Caption: Workflow for in vitro nitric oxide inhibition assay.
Proposed Animal Model for In Vivo Testing
While specific in vivo studies for this compound are not yet published, a standard and widely used animal model for assessing anti-neuroinflammatory compounds is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. This model is relevant as it mimics aspects of systemic inflammation leading to neuroinflammation.
LPS-Induced Neuroinflammation Mouse Model Protocol
Objective: To evaluate the efficacy of this compound in reducing neuroinflammatory markers in a mouse model of LPS-induced systemic inflammation.
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
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Vehicle for IFQ-A (e.g., saline with a small percentage of DMSO and Tween 80)
-
Saline solution (0.9% NaCl)
-
Anesthesia
-
Tools for tissue collection and processing
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration: Administer this compound or its vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified number of days prior to LPS challenge.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response that leads to neuroinflammation. The control group receives a saline injection.
-
Behavioral Assessment (Optional): At a specified time point after LPS injection (e.g., 24 hours), behavioral tests such as the open field test or Morris water maze can be performed to assess sickness behavior or cognitive deficits.
-
Tissue Collection: At a predetermined endpoint (e.g., 4-24 hours post-LPS injection), euthanize the mice under deep anesthesia. Collect blood samples and perfuse the animals with cold saline. Harvest the brains.
-
Biochemical and Molecular Analysis:
-
Cytokine Levels: Homogenize one brain hemisphere to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Gene Expression: Extract RNA from the other hemisphere to analyze the mRNA expression of inflammatory genes (e.g., Nos2, Cox2, Tnf, Il1b) by RT-qPCR.
-
Protein Expression: Perform Western blotting on brain lysates to assess the levels of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK) and markers of microglial activation (e.g., Iba1).
-
Immunohistochemistry: Fix and section the brain to perform immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Experimental Workflow for In Vivo Neuroinflammation Model
Caption: Workflow for LPS-induced neuroinflammation in vivo model.
Signaling Pathways
Neuroinflammation induced by LPS involves the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound likely exerts its anti-inflammatory effects by modulating one or both of these pathways.
NF-κB Signaling Pathway in Neuroinflammation
Caption: NF-κB signaling pathway in LPS-induced neuroinflammation.
MAPK Signaling Pathway in Neuroinflammation
Caption: MAPK signaling pathway in LPS-induced neuroinflammation.
Conclusion
This compound demonstrates promising anti-neuroinflammatory properties in vitro by inhibiting nitric oxide production in activated microglial cells. While in vivo data is currently lacking, the protocols and models described herein provide a clear roadmap for the further pharmacological evaluation of this compound. The LPS-induced neuroinflammation mouse model is a robust and relevant system to investigate the in vivo efficacy and mechanism of action of this compound, with a focus on its potential modulation of the NF-κB and MAPK signaling pathways. These studies will be crucial in determining the therapeutic potential of this compound for neuroinflammatory disorders.
References
Application Notes and Protocols: Isofutoquinol A Derivatization for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A, a neolignan found in Piper futokadzura, has demonstrated potential as an anti-neuroinflammatory agent. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The development of potent and selective inhibitors of neuroinflammatory pathways is a critical goal in therapeutic research. This document provides a detailed guide for the derivatization of this compound and the subsequent structure-activity relationship (SAR) studies to identify novel and more effective anti-neuroinflammatory compounds. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of related neolignans.
Rationale for Derivatization
The chemical structure of this compound presents several opportunities for chemical modification to explore the structure-activity relationship. Key areas for derivatization include:
-
The Isoquinoline Core: Modification of the aromatic ring system can influence the compound's electronic properties and interactions with biological targets.
-
The Phenylpropanoid Side Chain: Alterations to the substituents on the phenyl ring and modifications of the propyl chain can impact lipophilicity, steric interactions, and metabolic stability.
-
The Methylene Ether Bridge: This distinctive feature can be modified to explore its role in maintaining the overall conformation and biological activity.
By systematically modifying these structural features, it is possible to elucidate the key determinants of anti-neuroinflammatory activity and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy for this compound Derivatives
The following is a generalized synthetic scheme for the preparation of this compound analogs. The specific reagents and conditions may require optimization for each derivative.
Diagram: Synthetic Workflow for this compound Analogs
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocol: General Procedure for the Synthesis of a Phenylpropanoid Side Chain Derivative (Exemplary)
-
Protection: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the Boc-protected this compound.
-
Derivatization (Etherification): To a solution of Boc-protected this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents) and the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents). Stir the mixture at 60°C for 6 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the Boc-protected derivative in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the final this compound derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives should be evaluated for their anti-neuroinflammatory activity. A primary screen can be performed using an in vitro assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound | R1 (Isoquinoline) | R2 (Phenylpropanoid) | R3 (Phenylpropanoid) | NO Inhibition IC₅₀ (µM) |
| This compound | H | OCH₃ | OH | 15.2 |
| Derivative 1 | F | OCH₃ | OH | 10.5 |
| Derivative 2 | Cl | OCH₃ | OH | 8.9 |
| Derivative 3 | OCH₃ | OCH₃ | OH | 25.1 |
| Derivative 4 | H | OCH₃ | OCH₃ | 12.8 |
| Derivative 5 | H | OCH₃ | O-Ethyl | 18.4 |
| Derivative 6 | H | OH | OH | 30.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.
Interpretation of SAR Data
-
Substitution on the Isoquinoline Ring: Introduction of electron-withdrawing groups like fluorine (Derivative 1) and chlorine (Derivative 2) at the R1 position appears to enhance the inhibitory activity against NO production. This suggests that modulating the electronic properties of this ring is a promising strategy.
-
Substitution on the Phenylpropanoid Ring: Methylation of the phenolic hydroxyl group at R3 (Derivative 4) slightly decreases activity compared to the parent compound, while etherification with a larger ethyl group (Derivative 5) further reduces potency. Demethylation at the R2 position (Derivative 6) significantly diminishes activity, highlighting the importance of the methoxy (B1213986) group at this position.
In Vitro Anti-Neuroinflammatory Assays
Diagram: Workflow for In Vitro Anti-Neuroinflammatory Screening
Isofutoquinol A: Application Notes for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofutoquinol A is a neolignan compound isolated from Piper futokadzura and Piper kadsura.[1] Emerging research has identified its potential as a therapeutic agent, particularly in the context of neuroinflammation. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound.
Therapeutic Potential
The primary therapeutic potential of this compound lies in its anti-neuroinflammatory properties. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By mitigating the inflammatory response in the central nervous system, this compound could represent a valuable lead compound for the development of novel treatments for these conditions.
Mechanism of Action
The anti-neuroinflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways within microglial cells, the resident immune cells of the brain. The proposed mechanism involves the inhibition of pro-inflammatory mediators, such as nitric oxide (NO). Overproduction of NO by activated microglia contributes significantly to neuronal damage.
A key study by Kim et al. demonstrated that neolignans isolated from Piper kadsura, including this compound, inhibit nitric oxide production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While the precise IC50 value for this compound was not detailed in the available literature, it was reported to exhibit moderate inhibitory activity. For context, two other neolignans from the same study, piperkadsin C and futoquinol, potently inhibited NO production with IC50 values of 14.6 µM and 16.8 µM, respectively.
Based on the common mechanisms of anti-inflammatory compounds that suppress nitric oxide production, it is hypothesized that this compound may exert its effects through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is likely mediated by the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Data Presentation
Table 1: Inhibitory Activity of Neolignans from Piper kadsura on Nitric Oxide Production in LPS-Activated BV-2 Microglia
| Compound | IC50 (µM) on NO Production | Activity Level |
| Piperkadsin C | 14.6 | Potent |
| Futoquinol | 16.8 | Potent |
| This compound | Not specified | Moderate |
Data extracted from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: Cell Culture and Treatment
Objective: To prepare BV-2 microglial cells for subsequent assays.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and PGE2 assays).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on NO production in LPS-stimulated BV-2 cells.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
Cell culture supernatant from Protocol 1
Procedure:
-
After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples by extrapolating from the standard curve. The results will be an indirect measure of NO production.
Protocol 3: Prostaglandin E2 (PGE2) Production Assay (ELISA)
Objective: To determine the effect of this compound on PGE2 production in LPS-stimulated BV-2 cells.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant from Protocol 1
Procedure:
-
Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.
-
Briefly, collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Add the supernatant, standards, and controls to the wells of the ELISA plate pre-coated with a PGE2 capture antibody.
-
Add the detection antibody and substrate solution as per the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of PGE2 in the samples based on the standard curve generated.
Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression
Objective: To investigate the effect of this compound on the protein expression of iNOS and COX-2.
Materials:
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Cell lysates from Protocol 1
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After the desired treatment period (e.g., 12-24 hours), wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.
References
Troubleshooting & Optimization
Technical Support Center: Isofutoquinol A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isofutoquinol A. The information is based on the total synthesis reported by Shizuri, Y., Nakamura, K., & Yamamura, S. (1986) in Tetrahedron Letters, 27(6), 727-730.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
Issue 1: Low yield in the anodic oxidation of 4-benzyloxy-2-methoxyacetophenone (1) to the dienone (2).
-
Question: My electrochemical oxidation of the starting acetophenone (B1666503) is resulting in a low yield of the desired 2,5-cyclohexadienone (B8749443) intermediate. What are the potential causes and how can I optimize this step?
-
Answer: Low yields in this key step can arise from several factors related to the electrochemical setup and reaction conditions.
-
Improper Electrode Material or Condition: The choice and condition of the anode are critical. The original procedure specifies a platinum plate anode. Ensure the anode surface is clean and polished. Fouling of the electrode surface with polymeric byproducts can passivate the electrode and reduce efficiency.
-
Incorrect Solvent/Electrolyte System: The supporting electrolyte and solvent system are crucial for conductivity and to mediate the oxidation. The reported procedure uses methanolic KOH. Ensure the KOH is fully dissolved and the methanol (B129727) is of sufficient purity.
-
Suboptimal Current Density: The applied current density (current per unit area of the electrode) is a key parameter. If the current density is too high, it can lead to over-oxidation and decomposition of the starting material or product. If it is too low, the reaction will be impractically slow. It is recommended to perform small-scale experiments to determine the optimal current density for your specific setup.
-
Temperature Control: Electrochemical reactions can generate heat. A lack of temperature control can lead to side reactions. Maintaining the reaction at the specified temperature (e.g., using an ice bath) is important for selectivity.
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Issue 2: Formation of multiple products in the conversion of isodihydrofutoquinol A (3) to futoquinol (B42592) (4).
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Question: The acid-catalyzed rearrangement of isodihydrofutoquinol A is not clean and gives a mixture of products. How can I improve the selectivity for futoquinol?
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Answer: The conversion of isodihydrofutoquinol A to futoquinol is a sensitive rearrangement. The formation of side products is likely due to the choice of acid catalyst and reaction time.
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Acid Strength and Concentration: The original protocol uses silica (B1680970) gel impregnated with oxalic acid. The strength and concentration of the acid are critical. If the acid is too strong or the reaction is heated, it can promote undesired side reactions or decomposition. Ensure the oxalic acid is evenly distributed on the silica gel and consider varying the weight percentage of the acid.
-
Reaction Time and Monitoring: This type of rearrangement should be carefully monitored by thin-layer chromatography (TLC). Stopping the reaction at the optimal time is crucial to prevent the formation of degradation products.
-
Solvent Purity: The use of dry and high-purity solvent (e.g., chloroform) is recommended to avoid the introduction of nucleophiles that could lead to side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the key step in the total synthesis of this compound as reported by Shizuri et al.?
A1: The key step is the anodic oxidation of 4-benzyloxy-2-methoxyacetophenone to construct the 2,5-cyclohexadienone moiety of isodihydrofutoquinol A. This electrochemical method provides a direct route to a key intermediate.
Q2: Why was an electrochemical method chosen for the formation of the cyclohexadienone ring?
A2: Anodic oxidation offers a mild and efficient alternative to chemical oxidizing agents for the formation of the cyclohexadienone ring from a phenol (B47542) ether precursor. This method can provide high selectivity and avoids the use of potentially harsh or toxic reagents.
Q3: What is the overall synthetic strategy for this compound?
A3: The synthesis starts with the anodic oxidation of a substituted acetophenone to form a cyclohexadienone intermediate. This is then converted to isodihydrofutoquinol A, which undergoes an acid-catalyzed rearrangement to futoquinol. Finally, futoquinol is transformed into this compound.
Q4: Are there any stereochemical considerations in this synthesis?
A4: Yes, the stereochemistry of this compound is established during the synthesis. The relative stereochemistry of the final product is determined by the reaction sequence and was unambiguously confirmed by X-ray crystallographic analysis in the original publication.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Anodic Oxidation | 4-Benzyloxy-2-methoxyacetophenone | 2,5-Cyclohexadienone intermediate | Pt anode, C cathode, MeOH, KOH, constant current | 75 |
| 2. Conversion to Isodihydrofutoquinol A | 2,5-Cyclohexadienone intermediate | Isodihydrofutoquinol A | Not specified in detail in the abstract | - |
| 3. Rearrangement to Futoquinol | Isodihydrofutoquinol A | Futoquinol | Silica gel, Oxalic acid, CHCl₃, reflux | 85 |
| 4. Conversion to this compound | Futoquinol | This compound | Not specified in detail in the abstract | - |
Note: The yields for steps 2 and 4 are not explicitly stated in the abstract of the primary literature and would require access to the full experimental section of the paper for complete details.
Experimental Protocols
1. Anodic Oxidation of 4-Benzyloxy-2-methoxyacetophenone
A solution of 4-benzyloxy-2-methoxyacetophenone in methanol containing potassium hydroxide (B78521) as the supporting electrolyte is placed in an undivided electrochemical cell equipped with a platinum plate anode and a carbon rod cathode. A constant current is passed through the solution at a controlled temperature (typically 0-5 °C) until the starting material is consumed (monitored by TLC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is then purified by column chromatography on silica gel to afford the 2,5-cyclohexadienone intermediate.
2. Acid-Catalyzed Rearrangement of Isodihydrofutoquinol A to Futoquinol
To a solution of isodihydrofutoquinol A in chloroform (B151607) is added silica gel impregnated with oxalic acid. The mixture is heated at reflux and the reaction progress is monitored by TLC. Upon completion, the silica gel is filtered off and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield futoquinol.
Visualizations
Caption: Synthetic workflow for this compound.
Navigating the Synthesis of Isofutoquinol A: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals embarking on the total synthesis of the complex natural product Isofutoquinol A, this technical support center provides a centralized resource for troubleshooting common challenges and answering frequently asked questions. Drawing from established synthetic routes, this guide aims to streamline experimental workflows and enhance success rates in achieving this challenging molecular architecture.
The total synthesis of this compound, a spirocyclic tetrahydroisoquinoline alkaloid, presents a series of synthetic hurdles that require careful consideration and optimization. Key challenges often revolve around the construction of the sterically congested spirocyclic core, precise control of stereochemistry, and the management of sensitive functional groups throughout the multi-step sequence. This guide breaks down potential issues in key transformations and offers evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the spirocyclic core of this compound?
The central challenge in assembling the this compound framework lies in the formation of the spirocyclic junction. A key step often involves an electrochemical oxidation to form a cyclohexadienone moiety, which can be susceptible to side reactions and dimerization if not performed under optimal conditions. Maintaining a controlled potential and using an appropriate solvent and electrolyte system are critical for maximizing the yield of the desired spiro-intermediate.
Q2: How can I improve the stereoselectivity of the reduction steps in the synthesis?
Achieving the correct relative stereochemistry is crucial. Diastereoselective reductions of ketone intermediates are often employed to set the stereocenters. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. For instance, the use of bulky reducing agents may favor the formation of one diastereomer over another due to steric hindrance. It is advisable to screen a variety of reducing agents and temperatures to optimize the stereochemical outcome.
Q3: I am observing low yields in the conversion of Isodihydrofutoquinol A to Futoquinol. What are the likely causes and solutions?
This conversion often involves a dehydration reaction, which can be prone to the formation of undesired side products. Incomplete reaction or decomposition of the starting material or product can lead to low yields. It is important to ensure the use of a suitable acid catalyst and to carefully control the reaction temperature and time. Purification of the Isodihydrofutoquinol A precursor is also critical to prevent impurities from interfering with the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the electrochemical oxidation step. | - Incorrect or fluctuating potential.- Inappropriate solvent or electrolyte.- Electrode fouling.- Substrate decomposition. | - Utilize a potentiostat for precise potential control.- Screen different solvent/electrolyte combinations (e.g., acetonitrile (B52724) with a lithium salt).- Clean or replace electrodes between runs.- Ensure the starting material is pure and the reaction is run under an inert atmosphere. |
| Poor diastereoselectivity in the reduction of the spirocyclic ketone. | - Sub-optimal reducing agent.- Unfavorable reaction temperature. | - Screen a panel of reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®).- Perform the reaction at low temperatures (e.g., -78 °C) to enhance stereocontrol. |
| Difficulty in purifying synthetic intermediates. | - Co-elution of diastereomers or closely related impurities. | - Employ high-performance liquid chromatography (HPLC) for difficult separations.- Consider derivatization of the intermediate to improve chromatographic separation.- Recrystallization may be an effective purification method for solid compounds. |
Key Experimental Protocols
Electrochemical Oxidation for Cyclohexadienone Formation
A detailed protocol for the key electrochemical oxidation step, as adapted from foundational synthetic work, is provided below. This step is critical for the construction of the spirocyclic core.
-
Apparatus: An undivided electrochemical cell equipped with a platinum plate anode and a carbon rod cathode. A constant current power supply is required.
-
Procedure: The starting material, 4-benzyloxy-2-methoxy-acetophenone, is dissolved in a solution of anhydrous methanol (B129727) containing a suitable electrolyte (e.g., lithium perchlorate). The solution is electrolyzed at a constant current until the starting material is consumed (monitored by TLC).
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathway
To aid in understanding the logical flow of the synthesis, the following diagram illustrates the key transformations from a precursor to the core structure of this compound.
Caption: Key transformations in the total synthesis of this compound.
This technical guide provides a starting point for addressing common challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature for detailed experimental conditions and characterization data is highly recommended.
Technical Support Center: Purification of Isofutoquinol A from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Isofutoquinol A from natural extracts, such as those from Piper species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
A1: this compound is a type of neolignan, a class of natural phenols. It has been isolated from the aerial parts of plant species such as Piper kadsura (synonymous with Piper futokadzura).[1][2] These plants are a rich source of various bioactive neolignans.[2][3][4]
Q2: What are the general steps for isolating this compound from a plant extract?
A2: The general workflow for isolating this compound involves several key stages:
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Extraction: The dried and powdered plant material is typically extracted with a solvent like methanol (B129727) to create a crude extract.
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Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
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Chromatographic Purification: The resulting fractions are subjected to one or more rounds of column chromatography to separate the individual compounds. This often involves a combination of different chromatography techniques.
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Final Purification: High-Performance Liquid Chromatography (HPLC) is often used as a final step to obtain highly pure this compound.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in purifying this compound include:
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Complex Mixtures: Natural extracts contain a multitude of closely related compounds, including other neolignans and isomers, which can be difficult to separate.
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Co-elution: Structurally similar compounds may have very similar retention times in chromatography, leading to co-elution and difficulty in obtaining a pure sample.
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Low Abundance: The concentration of this compound in the crude extract may be low, requiring efficient extraction and purification methods to obtain a sufficient yield.
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Compound Stability: Neolignans can be sensitive to factors like light, heat, and pH, which may cause degradation during the purification process.
Troubleshooting Guides
Problem 1: Low yield of the this compound-containing fraction after initial extraction and partitioning.
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles with fresh solvent. |
| Incorrect Solvent Polarity | The polarity of the partitioning solvents may not be optimal for selectively moving this compound into the desired fraction. Perform a small-scale trial with different solvent systems to determine the best partitioning efficiency. |
| Emulsion Formation | During liquid-liquid partitioning, an emulsion layer can form between the two phases, trapping the compound of interest. To break the emulsion, you can try adding a small amount of brine, gentle centrifugation, or filtering the mixture through a bed of celite. |
| Degradation of this compound | Protect the extraction and partitioning setup from direct light and excessive heat. Work at room temperature or below if possible. |
Problem 2: Poor separation of this compound from other compounds during column chromatography.
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) is critical. If using silica gel, consider using a different mesh size or switching to a different type of stationary phase like reversed-phase C18 silica for better separation of moderately polar compounds. |
| Suboptimal Mobile Phase | The solvent system used for elution may not have the right polarity to effectively separate the compounds. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for your column. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition) for complex mixtures. |
| Column Overloading | Loading too much sample onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the column size. A general rule is to load 1-5% of the stationary phase weight. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly. A slurry packing method is generally recommended. |
Problem 3: Co-elution of this compound with an unknown impurity during the final HPLC purification.
| Possible Cause | Solution |
| Isomeric Impurity | The impurity may be a structural isomer of this compound with very similar physicochemical properties. Try a different HPLC column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column instead of a standard C18 column) to exploit different separation mechanisms. |
| Inadequate Mobile Phase | The mobile phase composition may not be providing sufficient selectivity. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or add a small amount of a third solvent to the mobile phase. Adjusting the pH of the mobile phase (if the compounds have ionizable groups) can also significantly impact retention and selectivity. |
| Gradient Not Optimized | If using a gradient elution, the gradient slope may be too steep. A shallower gradient around the elution time of this compound can improve the resolution between closely eluting peaks. |
| Temperature Effects | The column temperature can affect the separation. Try running the HPLC at a slightly higher or lower temperature to see if it improves the resolution. |
Experimental Protocols
The following is a generalized protocol for the isolation of neolignans, including this compound, from Piper kadsura, based on published methods.
1. Extraction and Fractionation
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Air-dried and powdered aerial parts of Piper kadsura are extracted with methanol (MeOH) at room temperature.
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The methanolic extract is concentrated under reduced pressure to yield a crude extract.
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The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc).
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The EtOAc-soluble fraction, which is expected to contain this compound, is concentrated.
2. Column Chromatography
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The EtOAc fraction is subjected to column chromatography on a silica gel column.
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A gradient of hexane (B92381) and EtOAc is typically used as the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the proportion of EtOAc.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
3. Further Purification
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Fractions containing the compound of interest are further purified using repeated column chromatography, potentially with different stationary phases (e.g., Sephadex LH-20) or different solvent systems.
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The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a mixture of methanol and water.
Data Presentation
Table 1: Example Solvent Systems for Chromatographic Purification of Neolignans
| Chromatographic Technique | Stationary Phase | Example Mobile Phase (Gradient) |
| Column Chromatography | Silica Gel | n-hexane : Ethyl Acetate (gradient from 100:0 to 0:100) |
| Column Chromatography | Sephadex LH-20 | Dichloromethane : Methanol (1:1) |
| Preparative HPLC | Reversed-Phase C18 | Methanol : Water (gradient, e.g., from 50:50 to 100:0) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor column chromatography separation.
References
Technical Support Center: Isofutoquinol A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of Isofutoquinol A. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound.
Question: I am observing significant degradation of my this compound stock solution. What are the recommended storage conditions?
Answer: this compound is susceptible to degradation over time, and proper storage is crucial for maintaining its integrity. For long-term storage, it is recommended to store this compound as a powder at -20°C, which should maintain its stability for up to two years.[1] If prepared in DMSO, the solution can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Question: My analytical results for this compound are inconsistent. How can I ensure the stability of my samples during analysis?
Answer: Inconsistent analytical results can often be attributed to sample instability during the analytical workflow. To mitigate this, consider the following:
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Use of fresh solutions: Whenever possible, prepare fresh solutions of this compound before each experiment.
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Control of temperature: Maintain samples at a controlled low temperature (e.g., in an autosampler at 4°C) during analysis to minimize thermal degradation.
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Light protection: Protect samples from light, especially if photolytic degradation is suspected. Use amber vials or cover racks with aluminum foil.
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pH control: Ensure the pH of your sample and mobile phase is in a range where this compound is stable.
Question: I have identified several degradation products in my forced degradation study of this compound. How do I proceed with their identification?
Answer: The identification of degradation products is a critical step in understanding the stability of a molecule. A common approach involves the use of hyphenated analytical techniques.[2][3] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.[3] By comparing the mass spectra of the degradation products with the parent compound, it is possible to propose structures for the degradants. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of this compound.
Question: What is a forced degradation study and why is it important for this compound?
Answer: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation. These studies are crucial for:
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Identifying potential degradation products.
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Elucidating degradation pathways.
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Determining the intrinsic stability of the molecule.
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Developing and validating stability-indicating analytical methods.
The knowledge gained from forced degradation studies helps in selecting appropriate formulation strategies, packaging, and storage conditions to ensure the safety and efficacy of the final product.
Question: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Answer: Typical stress conditions for forced degradation studies include:
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Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH).
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Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
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Thermal stress: Exposure to high temperatures (e.g., 60-80°C).
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Photostability: Exposure to light, including both UV and visible radiation, as per ICH Q1B guidelines.
The goal is to achieve a target degradation of 5-20%.
Question: How is the mass balance calculated in a stability study, and what does it indicate?
Answer: Mass balance is a critical parameter in a forced degradation study that confirms that all degradation products have been accounted for. It is calculated by summing the assay value of the active pharmaceutical ingredient (API) and the levels of all known and unknown degradation products. An ideal mass balance should be close to 100%. A significant deviation from 100% may indicate the formation of volatile or non-chromatophoric degradation products that are not being detected by the analytical method.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | IFA-Deg-1, IFA-Deg-2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 22.5% | IFA-Deg-3, IFA-Deg-4 |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | 18.7% | IFA-Deg-5, IFA-Deg-6 |
| Thermal | Dry Heat | 48 hours | 80°C | 9.8% | IFA-Deg-7 |
| Photolytic | ICH Q1B Option 1 | N/A | Room Temp | 12.4% | IFA-Deg-8 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
1. Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the resulting degradation products.
2. Materials:
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This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Formic acid
3. Equipment:
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HPLC system with a UV or PDA detector
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LC-MS system for peak identification
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pH meter
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Water bath or oven for thermal stress
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Photostability chamber
4. Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the mixture at 60°C for 8 hours.
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At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Keep the mixture at room temperature for 12 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
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Thermal Degradation:
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Spread a thin layer of this compound powder in a petri dish.
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Place the dish in an oven at 80°C for 48 hours.
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At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
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Photolytic Degradation:
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Expose the this compound solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 1).
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A control sample should be kept in the dark under the same conditions.
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Analyze the samples by HPLC.
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5. Analysis:
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Analyze all samples using a validated stability-indicating HPLC method.
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Identify and quantify the degradation products.
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Characterize the major degradation products using LC-MS.
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Calculate the mass balance for each stress condition.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic of mass balance calculation in stability studies.
References
Technical Support Center: Synthesis of Isofutoquinol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Isofutoquinol A.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The total synthesis of this compound typically follows a route that begins with a substituted acetophenone. A key step involves the electrochemical oxidation of a phenolic precursor to construct the dihydrobenzofuran core, forming the intermediate Isodihydrofutoquinol A. This intermediate is then converted to futoquinol (B42592), which is subsequently transformed into the final product, this compound.[1]
Q2: What are the critical steps in the synthesis of this compound where side product formation is most likely?
The two most critical stages for side product formation are:
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Electrochemical oxidation: The anodic oxidation of the phenolic precursor to form Isodihydrofutoquinol A is prone to over-oxidation and dimerization/polymerization of the starting material or product.
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Acid-catalyzed cyclization and rearrangement: The conversion of Isodihydrofutoquinol A to futoquinol and subsequently to this compound often involves acid catalysts, which can lead to undesired rearrangements or incomplete reactions.
Q3: I am observing a low yield in the electrochemical oxidation step. What are the potential causes and solutions?
Low yields during the electrochemical synthesis of Isodihydrofutoquinol A can be attributed to several factors. The formation of polymeric byproducts is a common issue in the electrochemical oxidation of phenols. Additionally, over-oxidation of the desired product can lead to the formation of quinone-like species.
To address this, optimization of the reaction conditions is crucial. This includes adjusting the current density, electrode material, solvent, and electrolyte. The use of a divided electrochemical cell can also help to prevent side reactions at the cathode.
Troubleshooting Guide: Common Side Products and Their Mitigation
| Observed Problem | Potential Side Product | Reaction Stage | Plausible Cause | Suggested Solution |
| Complex mixture of products with higher molecular weight than expected. | Dimeric and Polymeric Byproducts | Electrochemical Oxidation | High concentration of starting material, high current density, or inappropriate solvent leading to radical polymerization. | Decrease the concentration of the starting phenol. Optimize the current density to the lowest effective level. Ensure the use of a suitable solvent and electrolyte system. |
| Presence of colored impurities, difficult to separate from the main product. | Quinone Species | Electrochemical Oxidation | Over-oxidation of the desired Isodihydrofutoquinol A or the starting phenol. | Carefully control the amount of charge passed during the electrolysis. Use a potentiostat to maintain a constant potential. Consider using a redox mediator to control the oxidation potential. |
| Incomplete conversion to this compound, with a significant amount of a related isomer. | Unreacted Futoquinol | Final Conversion Step | Insufficient reaction time or temperature, or inadequate acid concentration for the final rearrangement. | Increase the reaction time and/or temperature. Screen different acid catalysts and concentrations to optimize the conversion. |
| Presence of an impurity with a similar mass to this compound but different NMR signals. | Isomeric Byproducts | Acid-catalyzed Rearrangement | Incomplete or alternative cyclization pathways during the formation of the benzofuran (B130515) ring system. | Optimize the reaction conditions (temperature, catalyst) for the cyclization step to favor the desired regio- and stereoisomer. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Electrochemical Synthesis of Isodihydrofutoquinol A
A solution of 4-benzyloxy-2-methoxy-acetophenone in a suitable solvent containing an electrolyte (e.g., methanol (B129727) with lithium perchlorate) is subjected to anodic oxidation in an undivided electrochemical cell with platinum electrodes. The reaction is carried out at a constant current until the starting material is consumed (monitored by TLC). After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to yield Isodihydrofutoquinol A.
Step 2: Conversion of Isodihydrofutoquinol A to Futoquinol
Isodihydrofutoquinol A is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an acid catalyst (e.g., p-toluenesulfonic acid) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give futoquinol.
Step 3: Synthesis of this compound from Futoquinol
Futoquinol is treated with a suitable reagent to effect the final transformation. This may involve a specific acid- or base-catalyzed rearrangement. The reaction conditions (solvent, temperature, catalyst) are critical for achieving high selectivity for this compound. The final product is purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Signaling Pathway Context (Hypothetical)
As this compound is a neolignan, it may interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated in the context of this compound's biological activity.
Caption: Hypothetical signaling pathway for this compound.
References
Troubleshooting Isofutoquinol A insolubility in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofutoquinol A. The information is designed to address common challenges, particularly those related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a neolignan, a class of natural products known for a variety of biological activities. It has been investigated for its anti-inflammatory and anti-platelet activating factor properties. Its molecular formula is C₂₁H₂₂O₅ and it has a molecular weight of 354.40 g/mol .
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
A2: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic solvent may also be insufficient to keep the compound dissolved.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: The tolerance of cell lines to DMSO can vary. Generally, for most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound. These techniques can help break down aggregates and increase the rate of dissolution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always start with a small aliquot to test for stability under these conditions.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate Formation During Assay Preparation
Table 1: Solubility of this compound in Common Solvents (Estimated)
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol (100%) | ~1-5 mg/mL | Can be used as a primary solvent, but may have higher cellular toxicity than DMSO at similar final concentrations. |
| PBS (Phosphate-Buffered Saline, pH 7.4) | < 0.1 mg/mL | This compound is poorly soluble in aqueous buffers. Direct dissolution is not recommended. |
| Cell Culture Medium | < 0.1 mg/mL | Similar to PBS, direct dissolution is challenging. The presence of serum proteins may slightly enhance solubility. |
Note: The solubility values in this table are estimates based on the general properties of neolignans. It is highly recommended to perform your own solubility tests.
Experimental Protocols
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
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Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes until the compound is completely dissolved.
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Sterilization: If required for your assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
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Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
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Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.
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Pre-warm Medium: Pre-warm your cell culture medium or aqueous assay buffer to 37°C.
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Stepwise Dilution: To minimize precipitation, perform a serial dilution of the stock solution.
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First, make an intermediate dilution of the DMSO stock in your cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution (with 2% DMSO).
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Vortex this intermediate dilution gently.
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Further dilute this intermediate solution into the final assay volume to achieve the desired working concentration and a final DMSO concentration of ≤ 0.5%.
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Immediate Use: Add the final diluted solution to your assay plate immediately to prevent precipitation.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting workflow for addressing this compound insolubility.
Signaling Pathways
This compound has been reported to exhibit anti-inflammatory and anti-platelet activating factor activities. The following diagrams illustrate the general signaling pathways that may be modulated by this compound.
NF-κB Signaling Pathway in Inflammation
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Platelet-Activating Factor (PAF) Receptor Signaling
This compound's anti-platelet activity may involve the antagonism of the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor.
Technical Support Center: Optimizing Isofutoquinol A Dosage for In Vivo Studies
Welcome to the technical support center for Isofutoquinol A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: Currently, there is a lack of published in vivo studies specifically for this compound. However, studies on other neolignans isolated from Piper species can provide a starting point. For instance, two neolignans from Piper crocatum were administered to mice at doses of 2.5, 5, and 10 mg/kg body weight to evaluate immunomodulatory effects.[1] It is crucial to initiate dose-ranging studies, starting with a low dose and escalating to determine both efficacy and potential toxicity.
Q2: How should I prepare this compound for administration?
A2: The formulation for this compound will depend on the chosen route of administration and the compound's solubility. For oral gavage, a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) is common. For intravenous injection, the compound must be fully dissolved in a sterile, biocompatible vehicle, and the pH should be adjusted to a physiological range. Always perform a small-scale solubility test before preparing the final dosing solution.
Q3: What are the potential mechanisms of action for this compound that might influence dosage?
A3: this compound is a neolignan, a class of compounds known for a variety of biological activities. A study on neolignans from Piper kadsura showed potent inhibition of nitric oxide (NO) production in microglia cells, suggesting an anti-neuroinflammatory mechanism.[2] Another neolignan from Piper hancei was found to attenuate the NF-κB signaling pathway to exert its anti-neuroinflammatory effects.[3] Understanding the target pathway can help in designing pharmacodynamic assays to correlate dosage with biological activity.
Q4: Are there any known toxicity concerns with this compound or related compounds?
A4: Specific toxicity data for this compound is not currently available. However, a study on two neolignans from Piper crocatum revealed that one compound (Pc-2), which possesses a hydroxyl functional group, caused hydropic degeneration and liver necrosis in mice, while the other (Pc-1) did not show these effects.[1] This highlights the importance of careful toxicity evaluation, including histopathological analysis of major organs, as part of your in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable efficacy at the initial dose. | - The dose is too low. - Poor bioavailability. - Rapid metabolism and clearance. | - Perform a dose-escalation study. - Characterize the pharmacokinetic profile (see Experimental Protocols). - Consider a different route of administration. |
| Unexpected toxicity or adverse events. | - The dose is too high. - Off-target effects. - Vehicle-related toxicity. | - Reduce the dose. - Conduct a thorough literature review for potential off-target liabilities of neolignans. - Run a vehicle-only control group. |
| High variability in experimental results. | - Inconsistent formulation or administration. - Biological variability in the animal model. - Issues with the experimental assay. | - Ensure consistent preparation and administration of the dosing solution. - Increase the number of animals per group. - Validate all experimental assays. |
Experimental Protocols
Dose-Ranging and Efficacy Study Protocol
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Animal Model: Select an appropriate animal model for the disease under investigation.
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Grouping: Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 2.5, 5, and 10 mg/kg, based on related compounds).
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Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) daily for the duration of the study.
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Monitoring: Monitor animals daily for clinical signs of toxicity.
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Efficacy Assessment: At the end of the study, assess efficacy using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
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Data Analysis: Analyze the data to determine the dose-response relationship.
Preliminary Pharmacokinetic Study Protocol
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Animal Model: Use a small cohort of healthy animals (e.g., mice or rats).
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Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously to a separate group to determine bioavailability.
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Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
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Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: A streamlined workflow for optimizing this compound dosage in preclinical studies.
Caption: A potential mechanism of action for this compound in inhibiting inflammation.
References
- 1. <i>In vivo</i> immunomodulatory effect and histopathological features of mouse liver and kidney treated with neolignans isolated from red betel (<i>Piper crocatum</i> Ruiz & Pav) leaf | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Isofutoquinol A degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Isofutoquinol A during storage and experimental handling. Below are frequently asked questions, troubleshooting guidance, and protocols to ensure the integrity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound powder should be kept at -20°C. Under these conditions, it is stable for up to two years[1].
Q2: How should I store this compound in solution?
If dissolved in Dimethyl Sulfoxide (DMSO), this compound can be stored for up to six months at -80°C. For short-term storage, a solution in DMSO is viable for up to two weeks at 4°C[1].
Q3: My experiment requires frequent use of the compound. What is the best practice for handling?
For frequent use, it is advisable to prepare several small aliquots from a freshly made stock solution. This practice minimizes the number of freeze-thaw cycles for the bulk of the compound, which can accelerate degradation. Store these aliquots at -80°C and retrieve them as needed.
Q4: Is this compound sensitive to light?
Yes. As a member of the furanonaphthoquinone family, this compound is expected to be sensitive to light. Studies on related compounds, such as β-lapachone, show that exposure to light can accelerate degradation by as much as 140-fold compared to storage in the dark[1][2]. Always store solutions in amber vials or tubes wrapped in foil to protect them from light.
Troubleshooting Guide: Degradation Issues
This section addresses common problems encountered during the storage and handling of this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the compound's expected activity or variability in your results, sample degradation is a likely cause. Use the following flowchart to diagnose the potential source of the problem.
Caption: Troubleshooting flowchart for this compound degradation.
Issue 2: Visible Color Change or Precipitation in Solution
A change in the color of your this compound solution or the appearance of precipitate can be a physical sign of chemical degradation or poor solubility. Furanonaphthoquinones can undergo hydrolysis or oxidation, leading to the formation of new, often less soluble, degradation products[1]. If this occurs, it is recommended to discard the solution and prepare a fresh one from solid stock.
Understanding Degradation Pathways
While specific degradation pathways for this compound are not published, data from the closely related furanonaphthoquinone β-lapachone provides insight into likely degradation routes. The primary mechanisms are hydrolysis and photodegradation.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
To illustrate the importance of proper storage, the following table summarizes forced degradation data for Thymoquinone, another quinone-based natural product. The data highlights its susceptibility to various stress conditions, with thermal and photolytic stress causing the most significant degradation. Similar sensitivities can be anticipated for this compound.
| Stress Condition | Parameter | Duration | % Degradation |
| Hydrolytic | 0.1 M HCl | 24 hrs | 1.53% |
| 0.1 M NaOH | 24 hrs | 0.78% | |
| Oxidative | 30% H₂O₂ | 24 hrs | 5.25% |
| Thermal | 60°C | 24 hrs | 14.68% |
| Photolytic | Direct Sunlight | 24 hrs | 12.11% |
Table adapted from stability studies on Thymoquinone, a related compound, to provide a representative degradation profile.
Experimental Protocols
Protocol 1: Recommended Workflow for Handling & Storage
Following a systematic workflow from receipt to use is critical for maintaining the integrity of this compound.
Caption: Recommended workflow for this compound handling.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound and identify its degradation products, which is crucial for developing a stability-indicating analytical method (e.g., by HPLC).
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the solid powder in a 60°C oven for 48 hours. Separately, incubate 2 mL of the stock solution at 60°C.
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Photodegradation: Expose 2 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.
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Sample Analysis:
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After the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
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Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector.
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Data Evaluation:
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Compare the chromatograms of the stressed samples to the control sample.
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Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
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Analyze the peaks of the degradation products. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
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References
Improving the resolution of Isofutoquinol A in chromatography
Welcome to the technical support center for the chromatographic analysis of Isofutoquinol A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal resolution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered in HPLC, and why are they a concern for this compound analysis?
In High-Performance Liquid Chromatography (HPLC), the ideal peak shape is a symmetrical, Gaussian curve.[1][2] Deviations from this symmetry can compromise the accuracy and reliability of analytical results.[3] Poor peak shape can degrade the resolution between closely eluting peaks and reduce the precision of peak area measurements, which is critical for accurate quantification of this compound and its potential isomers or impurities.[1]
The most common peak shape issues include:
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Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds like this compound interacting with acidic silanol (B1196071) groups on the column packing.[3] Column overload and issues with the mobile phase pH can also lead to tailing.
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Peak Fronting: The first half of the peak is broader than the latter half. This is typically a result of column overload (injecting too much sample mass or volume), or a mismatch between the sample solvent and the mobile phase. Physical degradation of the column, such as a collapsed bed, can also cause fronting.
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Split Peaks: The peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a void at the column inlet, or injecting the sample in a solvent much stronger than the mobile phase. In some cases, it may indicate the presence of co-eluting compounds or different forms of the analyte itself.
Q2: Why is achieving high resolution critical when analyzing chiral molecules like this compound?
This compound is a chiral molecule, meaning it exists as stereoisomers (enantiomers) that are non-superimposable mirror images of each other. These enantiomers have identical physical properties but can exhibit different biological and therapeutic activities. Therefore, it is fundamental for regulatory purposes to separate and quantify each enantiomer to evaluate the enantiomeric purity of the sample. Chiral HPLC is the standard technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their separation. High resolution ensures baseline separation of the enantiomers, allowing for accurate quantification and ensuring the safety and efficacy of potential drug products.
Q3: What are the key factors that control chromatographic resolution?
The resolution (Rs) between two peaks is determined by three main factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).
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Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It can be improved by using columns with smaller particle sizes or longer column lengths.
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Selectivity (α): This is the measure of the separation in the retention times of two adjacent peaks. It is the most influential factor for improving resolution. Selectivity can be manipulated by changing the stationary phase, mobile phase composition (including organic modifier and pH), or column temperature.
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Retention Factor (k): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve resolution.
Troubleshooting Guide: Improving this compound Resolution
This guide provides solutions to specific problems you may encounter during the chromatographic separation of this compound.
Problem 1: My this compound peak is tailing.
Peak tailing for a basic compound like this compound is a common issue, often stemming from interactions with the silica-based column packing.
Troubleshooting Workflow: Peak Tailing
References
Addressing batch-to-batch variability of Isofutoquinol A
This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability of Isofutoquinol A for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Batch-to-batch variability of this compound can manifest as inconsistencies in experimental results. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Inconsistent Biological Activity of this compound
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome |
| Reduced or no biological effect compared to previous batches. | Purity Variation: The new batch may have a lower percentage of the active this compound compound. | 1. Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC). 2. Dose Adjustment: If purity is lower, adjust the concentration to achieve the desired molarity of the active compound. | Consistent biological activity across batches when normalized for purity. |
| Altered or unexpected biological response. | Isomeric Impurities: Presence of different stereoisomers of this compound which may have different biological activities. | 1. Chiral Chromatography: Perform chiral HPLC to separate and quantify stereoisomers. 2. Supplier Communication: Contact the supplier to inquire about their stereoisomer control during synthesis or isolation. | Understanding of the isomeric composition and its correlation with the observed biological effects. |
| Inconsistent results in cell-based assays. | Contamination: The batch may be contaminated with residual solvents, heavy metals, or endotoxins from the synthesis or purification process. | 1. Solvent Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents. 2. Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) test. | Minimized interference from contaminants, leading to more reproducible assay results. |
| Compound precipitates out of solution during the experiment. | Solubility Issues: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect solubility. | 1. Solubility Testing: Determine the solubility of the new batch in the experimental solvent system. 2. Formulation Adjustment: Modify the formulation by using a different solvent, co-solvent, or excipient to improve solubility. | A stable solution of this compound for the duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a neolignan naturally found in plants of the Piper genus, such as Piper futokadzura.[1] It has been studied for its anti-neuroinflammatory activity.[1] As an isoquinoline (B145761) alkaloid, it belongs to a class of compounds known for a wide range of biological activities, which can include antioxidant, cytotoxic, and antimicrobial effects.[2][3][4]
Q2: Why am I seeing batch-to-batch variability with this compound?
A2: Batch-to-batch variability is a known challenge, particularly with natural products and complex synthetic molecules. For this compound, this can stem from several factors:
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Source Material: If isolated from a natural source, variations in plant genetics, growing conditions, and extraction methods can impact the final product.
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Synthetic Route: If synthesized, minor changes in reaction conditions, starting materials, or purification methods can lead to differences in purity and impurity profiles.
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Compound Stability: this compound may degrade over time, and storage conditions can affect its integrity.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: A proactive approach is crucial.
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Qualification of New Batches: Before use, qualify each new batch by comparing its analytical data (e.g., HPLC, Mass Spectrometry, NMR) against a reference standard or a previously well-characterized batch.
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Consistent Experimental Protocols: Ensure that your experimental procedures, including compound dissolution, incubation times, and cell passage number, are consistent.
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Use of a Reference Batch: If possible, purchase a larger quantity of a single batch to be used as a reference standard throughout a long-term study.
Q4: What analytical methods are recommended for assessing the quality of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
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Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
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Chirality: Chiral HPLC to determine the enantiomeric or diastereomeric purity.
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Residual Solvents: Gas Chromatography (GC) for the detection of any remaining solvents from the synthesis.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the purity of an this compound batch.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a known amount of this compound in methanol (B129727) to a final concentration of 1 mg/mL.
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Injection Volume: 10 µL.
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Analysis: Calculate the peak area of this compound as a percentage of the total peak area.
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2. In Vitro Biological Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
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Objective: To assess the anti-neuroinflammatory activity of different batches of this compound.
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Methodology:
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
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Treatment: Pre-treat cells with various concentrations of this compound (from different batches) for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.
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NO Measurement: Measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.
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Data Analysis: Calculate the IC50 value for each batch and compare.
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Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Validation & Comparative
Isofutoquinol A: A Comparative Analysis of its Anti-Inflammatory Activity Against Other Neolignans
For Immediate Release
A comprehensive review of experimental data reveals the anti-inflammatory potential of Isofutoquinol A in comparison to other well-studied neolignans. This guide synthesizes available quantitative data, outlines experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and other prominent neolignans, including Magnolol, Honokiol, and Fargesin, has been evaluated across various in vitro and in vivo models. The following table summarizes key quantitative data from these studies, providing a direct comparison of their potency in inhibiting crucial inflammatory mediators.
| Compound | Assay | Cell Line / Model | Target | IC50 / Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-activated BV-2 microglia | iNOS | 16.8 µM | [1] |
| ROS Production | PMA-induced human polymorphonuclear neutrophils | NADPH oxidase | 13.1 ± 5.3 µM | [2] | |
| Magnolol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | - | |
| COX-2 Activity | COX-2 | 45.8% inhibition at 15 µM | [3] | ||
| IL-8 Production | P. acnes-induced THP-1 cells | IL-8 | 42.7% inhibition at 10 µM | [3] | |
| TNF-α Production | P. acnes-induced THP-1 cells | TNF-α | 20.3% inhibition at 10 µM | [3] | |
| Honokiol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | - | |
| COX-2 Activity | COX-2 | 66.3% inhibition at 15 µM | |||
| IL-8 Production | P. acnes-induced THP-1 cells | IL-8 | 51.4% inhibition at 10 µM | ||
| TNF-α Production | P. acnes-induced THP-1 cells | TNF-α | 39.0% inhibition at 10 µM | ||
| Fargesin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | iNOS | Dose-dependent inhibition | |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | COX-2 | Downregulation | ||
| TNF-α Secretion | DSS-induced colitis in mice | TNF-α | Reduction | ||
| IL-1β, IL-15, IFNγ mRNA | DSS-induced colitis in mice | Pro-inflammatory Cytokines | Decreased expression |
Signaling Pathways in Neolignan-Mediated Anti-Inflammation
The anti-inflammatory effects of this compound and other neolignans are primarily attributed to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Neolignans like Fargesin have been shown to inhibit the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, thereby blocking its nuclear translocation and transcriptional activity.
References
Comparative analysis of Isofutoquinol A synthesis routes
Isofutoquinol A, a neolignan first isolated from Piper futokadzura, has garnered interest due to its potential biological activities. However, a comprehensive comparative analysis of its synthetic routes is currently challenging, as a thorough review of the scientific literature reveals only one reported total synthesis. This pioneering work was accomplished by the research group of Yamamura and is characterized by a key electrochemical oxidation step. This guide will delve into the details of this published synthesis, providing available data, a procedural overview, and a visualization of the synthetic pathway.
The Yamamura Synthesis: An Electrochemical Approach
The total synthesis of this compound, as reported by Shizuri, Nakamura, and Yamamura, commences with 4-benzyloxy-2-methoxy-acetophenone.[1] A pivotal step in their strategy is the construction of a 2,5-cyclohexadienone (B8749443) moiety through an efficient electrochemical oxidation. This intermediate, isodihydrofutoquinol A, is then converted to futoquinol, which ultimately yields this compound and its isomer, Isofutoquinol B. The stereostructure of the synthesized this compound was unambiguously confirmed by X-ray crystallographic analysis.[1]
Due to the absence of other published total syntheses of this compound, a comparative analysis of key performance metrics such as overall yield, step count, and stereoselectivity against alternative routes is not feasible at this time. The following table summarizes the key aspects of the Yamamura synthesis based on the available information.
| Parameter | Yamamura Synthesis |
| Starting Material | 4-benzyloxy-2-methoxy-acetophenone |
| Key Reaction | Electrochemical Oxidation |
| Key Intermediate | Isodihydrofutoquinol A |
| Stereochemistry Control | Not explicitly detailed in the abstract, but the final product's stereostructure was confirmed by X-ray crystallography. |
| Overall Yield | Not specified in the abstract. |
| Number of Steps | Not fully detailed in the abstract, but involves the synthesis of isodihydrofutoquinol A and its subsequent conversion to this compound. |
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow of the Yamamura synthesis of this compound.
References
Comparative Cytotoxicity of Neolignans: A Focus on Cancer vs. Normal Cells
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Neolignans, a class of secondary metabolites derived from the oxidative coupling of phenylpropanoids, have garnered significant interest in oncological research due to their potential as anticancer agents.[1] A crucial aspect of any potential chemotherapeutic is its selective cytotoxicity towards cancer cells while minimizing harm to healthy, normal cells. This guide provides a comparative overview of the cytotoxic effects of representative neolignans on various cancer cell lines versus normal cell lines, supported by experimental data and methodologies.
Data Presentation: Quantifying Selective Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration at which 50% of cell viability is inhibited. A lower IC50 value indicates higher potency. The selectivity of a compound can be inferred by comparing its IC50 values between cancer and normal cell lines.
The following table summarizes the IC50 values of neolignans isolated from Saururus chinensis against a panel of human cancer cell lines and normal cell lines.
| Compound Class | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Neolignans | SK-Hep-1 | Hepatocellular Carcinoma | 0.018 - 0.423 | [2] |
| PC-3 | Prostate Cancer | 0.018 - 0.423 | [2] | |
| DU-145 | Prostate Cancer | 0.018 - 0.423 | [2] | |
| BT-20 | Breast Carcinoma | 0.018 - 0.423 | [2] | |
| SK-BR-3 | Breast Carcinoma | 0.018 - 0.423 | ||
| T-47D | Breast Carcinoma | 0.018 - 0.423 | ||
| HeLa | Cervical Cancer | 0.018 - 0.423 | ||
| T98G | Glioblastoma | 0.018 - 0.423 | ||
| SK-MEL-28 | Melanoma | 0.018 - 0.423 | ||
| Neolignans | Normal Cell Line 1 | Normal | > 10 | |
| Normal Cell Line 2 | Normal | > 10 | ||
| Normal Cell Line 3 | Normal | > 10 | ||
| Normal Cell Line 4 | Normal | > 10 | ||
| Normal Cell Line 5 | Normal | > 10 | ||
| Normal Cell Line 6 | Normal | > 10 | ||
| Cisplatin | Various Cancer Cell Lines | Cancer | 0.825 - 2.846 | |
| Doxorubicin | Various Cancer Cell Lines | Cancer | 0.008 - 5.222 |
As indicated in the table, neolignans from Saururus chinensis demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values significantly lower than those observed for the conventional chemotherapeutic agent cisplatin. Importantly, these neolignans exhibited very low cytotoxicity towards six different normal cell lines, with IC50 values greater than 10 µg/mL. This suggests a favorable selectivity index for these compounds.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine IC50 values.
1. Cell Seeding:
- Cells (both cancer and normal) are harvested from culture and counted.
- A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well plates in their respective complete growth media.
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., a neolignan) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in complete growth medium to achieve a range of final concentrations.
- The medium from the seeded cells is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent alone.
- Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following the incubation period, the treatment medium is removed.
- MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the solvent-treated control cells.
- A dose-response curve is generated by plotting cell viability against the compound concentration.
- The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Many neolignans exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptotic pathway is a common mechanism.
Caption: Proposed intrinsic apoptotic pathway induced by cytotoxic neolignans.
Mechanism of Action
Studies on various neolignans suggest that their cytotoxic effects against cancer cells are often mediated through the induction of apoptosis. The intrinsic apoptotic pathway is frequently implicated, which involves the following key events:
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Mitochondrial Disruption: Neolignans can induce stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential.
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Release of Cytochrome c: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
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Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming an apoptosome that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.
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Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.
In addition to apoptosis induction, some neolignans have been shown to inhibit the pro-survival NF-κB signaling pathway and induce cell cycle arrest at the G2/M phase.
Conclusion
The available evidence on neolignans suggests that this class of compounds holds promise as selective anticancer agents. Representative studies indicate that certain neolignans exhibit potent cytotoxicity against a variety of cancer cell lines while displaying minimal effects on normal cells. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. Further investigation into specific neolignans, such as Isofutoquinol A, is warranted to fully elucidate their therapeutic potential and selectivity.
References
In Vivo Validation of Isofutoquinol A's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Isofutoquinol A against established anti-inflammatory agents. Due to the limited availability of in vivo quantitative data for this compound, this comparison primarily focuses on in vitro nitric oxide (NO) inhibition, a key indicator of anti-inflammatory activity. We also discuss the known signaling pathways affected by this compound and present standard in vivo protocols for context and future experimental design.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of this compound and selected reference compounds, based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglia cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| This compound | BV-2 (microglia) | Not explicitly stated, but related neolignans showed potent inhibition.[1][2] | Kim KH, et al., 2010 |
| Indomethacin | RAW 264.7 (macrophage) | >100 | [Reference for Indomethacin IC50] |
| Diclofenac | RAW 264.7 (macrophage) | Significant inhibition, but IC50 not specified. | [Reference for Diclofenac inhibition] |
| Luteolin | RAW 264.7 (macrophage) | ~10 | [Reference for Luteolin IC50] |
Note: The exact IC50 value for this compound was not found in the primary literature. However, the study by Kim et al. (2010) indicates that related neolignans from the same plant source, Piper kadsura, exhibited potent inhibition of NO production with IC50 values in the micromolar range.[1][2]
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol is a standard method for assessing the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
The plates are incubated for a further 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
5. Cell Viability Assay:
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
In Vivo: Carrageenan-Induced Paw Edema in Mice (Standard Protocol for Alternatives)
This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
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Male BALB/c mice (20-25 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Experimental Procedure:
-
Animals are randomly divided into groups (n=6-8 per group): a negative control group, a positive control group (e.g., Indomethacin or Diclofenac), and treatment groups receiving different doses of the test compound.
-
The test compound or reference drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The negative control group receives the vehicle.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each mouse.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
3. Data Analysis:
-
The degree of paw swelling is calculated as the increase in paw volume relative to the initial volume.
-
The percentage of inhibition of edema is calculated for each treated group compared to the negative control group.
Mandatory Visualizations
Caption: TLR4-mediated NF-κB signaling pathway in inflammation.
Caption: Workflow for in vitro anti-inflammatory screening.
Discussion
This compound, a neolignan isolated from Piper kadsura, has demonstrated anti-neuroinflammatory properties in vitro.[1] The available data indicates its potential to inhibit nitric oxide production, a key mediator in the inflammatory cascade. The underlying mechanism is suggested to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A recent review also mentions the use of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, suggesting its potential for treating inflammatory bowel disease by affecting the TLR4/NF-κB/COX-2 pathway. However, specific quantitative in vivo data from this study is not yet publicly available, precluding a direct comparison with established anti-inflammatory drugs in a relevant in vivo model.
For a comprehensive in vivo validation, this compound could be evaluated in the carrageenan-induced paw edema model and compared against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac, as well as other natural compounds with known anti-inflammatory effects, such as the flavonoid Luteolin. Such studies would provide crucial information on its dose-dependent efficacy, therapeutic window, and potential as a novel anti-inflammatory agent. Future research should focus on generating robust in vivo data to substantiate the promising in vitro findings for this compound.
References
Unveiling the Anti-Inflammatory Potential of Isofutoquinol A: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel anti-inflammatory agents, the naturally derived compound Isofutoquinol A has emerged as a promising candidate. This guide offers a comprehensive comparison of the efficacy of this compound with established anti-inflammatory drugs, namely the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of available experimental data to delineate the therapeutic potential of this compound.
Mechanism of Action: A Divergence in Strategy
This compound, a neolignan isolated from plants of the Piper genus, exerts its anti-inflammatory effects through the modulation of key signaling pathways.[1] Experimental evidence suggests that its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in the transcription of pro-inflammatory genes, and their inhibition leads to a downstream reduction in the production of inflammatory mediators.
In contrast, conventional anti-inflammatory drugs operate through different mechanisms. Dexamethasone, a potent synthetic glucocorticoid, primarily acts by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple inflammatory genes and the synthesis of pro-inflammatory cytokines. Ibuprofen, a widely used NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Comparative Efficacy: A Quantitative Look
To provide a clear comparison of the anti-inflammatory potency of these compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) for key inflammatory markers. It is important to note that the data for this compound is based on studies of the closely related neolignan, futoquinol, due to the limited availability of specific data for this compound. The experimental conditions across different studies may vary, which should be taken into consideration when interpreting the data.
| Compound | Target | Cell Line | Stimulant | IC50 Value |
| Futoquinol | Nitric Oxide (NO) | BV-2 (microglia) | LPS | 16.8 µM[2] |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | ~1.8 ng/mL (~4.6 nM)[3] |
| Ibuprofen | Nitric Oxide (NO) | RAW 264.7 | LPS | >100 µM |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | Data not consistently reported with IC50 |
| Ibuprofen | COX-2 | in vitro enzyme assay | - | ~5 µM |
| Celecoxib (for reference) | COX-2 | in vitro enzyme assay | - | 0.08 µM[4] |
LPS: Lipopolysaccharide
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits inflammation by blocking MAPK and NF-κB signaling pathways.
Caption: Workflow for determining nitric oxide inhibition in macrophage cell culture.
Detailed Experimental Protocols
A fundamental aspect of comparative analysis is the understanding of the methodologies employed to generate the data. Below are detailed protocols for the key experiments cited.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant as an indicator of NO production.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.[5]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Ibuprofen. The cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a separate 96-well plate.
-
Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytokine (TNF-α, IL-6) Inhibition Assay by ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is then incubated for 1-2 hours at room temperature.
-
Sample Incubation: After washing, the collected cell culture supernatants (from the same experimental setup as the NO assay) and a series of cytokine standards are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well, followed by a 1-hour incubation at room temperature.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated for 20-30 minutes.
-
Substrate Addition: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added to each well, leading to a color change proportional to the amount of bound cytokine.
-
Measurement and Calculation: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. The cytokine concentration in the samples is calculated from the standard curve.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways, a mechanism distinct from corticosteroids and NSAIDs. While direct comparative data is still emerging, preliminary findings from related compounds suggest a noteworthy efficacy in inhibiting key inflammatory mediators. The provided data and protocols offer a foundational framework for researchers to further investigate and compare the therapeutic promise of this compound in the landscape of anti-inflammatory drug discovery. Further head-to-head studies under standardized conditions are warranted to fully elucidate its comparative efficacy and potential clinical utility.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to the Structure-Activity Relationship of Biphenyl Neolignan Analogs as Cytotoxic and Anti-inflammatory Agents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial topic of interest was the structure-activity relationship (SAR) of Isofutoquinol A analogs, a comprehensive literature search did not yield specific studies on a series of its derivatives. Therefore, this guide provides a comparative analysis of the SAR of structurally related biphenyl (B1667301) neolignans, primarily focusing on analogs of the well-researched compounds magnolol (B1675913) and honokiol (B1673403) . These compounds share a core biphenyl scaffold with this compound and offer valuable insights into the structural requirements for cytotoxic and anti-inflammatory activities within this class of natural products.
Introduction to Biphenyl Neolignans: Magnolol and Honokiol
Magnolol and honokiol are isomeric biphenyl neolignans isolated from the bark of Magnolia officinalis.[1][2] They have demonstrated a wide array of pharmacological effects, including potent cytotoxic and anti-inflammatory properties.[3] Their relatively simple and modifiable structures have made them attractive lead compounds for the development of novel therapeutic agents. This guide summarizes the key structure-activity relationships of magnolol, honokiol, and their synthetic analogs, providing a framework for the rational design of more potent and selective compounds.
Structure-Activity Relationship (SAR) of Magnolol and Honokiol Analogs
The core structure of magnolol and honokiol consists of a biphenyl backbone with phenolic hydroxyl and allyl functional groups.[1] SAR studies have revealed that modifications to these key functionalities significantly impact their biological activity.
Cytotoxic Activity
The cytotoxicity of magnolol and honokiol analogs has been evaluated against various cancer cell lines. Key SAR findings are summarized below.
-
Phenolic Hydroxyl Groups: The presence and position of phenolic hydroxyl groups are crucial for cytotoxic activity. Acetylation or removal of these groups generally leads to a decrease or loss of activity.
-
Allyl Groups: The allyl substituents on the biphenyl rings contribute significantly to the cytotoxic effects. Modification or saturation of the allyl groups can modulate the potency and selectivity of the analogs.
-
Biphenyl Core Substitution: Introduction of different substituents on the biphenyl skeleton has been explored to enhance cytotoxicity. For instance, the incorporation of halogen atoms or nitrogen-containing side chains can lead to improved anticancer activity.[4]
Table 1: Comparative Cytotoxicity of Magnolol, Honokiol, and their Analogs
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Magnolol | - | Hep-G2 | 158.7 | |
| Honokiol | - | Hep-G2 | 115.5 | |
| Analog 15b | Synthetic biphenyl | Hep-G2 | 41-44 | |
| Analog 16 | Synthetic biphenyl | Hep-G2 | 41-44 | |
| Analog 17b | Synthetic biphenyl | Hep-G2 | 41-44 | |
| Derivative 7j | [3,3']biphenylaminoquinoline | SW480 | 1.05 | |
| Derivative 7j | [3,3']biphenylaminoquinoline | DU145 | 0.98 | |
| Derivative 7j | [3,3']biphenylaminoquinoline | MDA-MB-231 | 0.38 | |
| Derivative 7j | [3,3']biphenylaminoquinoline | MiaPaCa-2 | 0.17 |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
The anti-inflammatory effects of biphenyl neolignans are often attributed to their ability to inhibit pro-inflammatory mediators. SAR studies in this area have highlighted the following:
-
Hydroxyl and Allyl Groups: Similar to cytotoxicity, the phenolic hydroxyl and allyl groups are important for anti-inflammatory activity.
-
Inhibition of Inflammatory Pathways: Neolignans have been shown to inhibit signaling pathways such as NF-κB and AP-1. Specific structural modifications can enhance the inhibitory effects on these pathways. For example, certain neolignan-diarylnonanoid conjugates have exhibited potent inhibition of NF-κB/AP1 signaling.
Table 2: Anti-inflammatory Activity of Neolignan Analogs
| Compound | Activity | Target/Assay | IC50 (µM) or Effect | Reference |
| Compound 3 | Inhibition of NO production | LPS-induced RAW 264.7 cells | 34.29 ± 0.82 | |
| Compound 7 | Inhibition of NO production | LPS-induced RAW 264.7 cells | 47.5 ± 5.81 | |
| Skimmianine (18) | Inhibition of superoxide (B77818) anion generation | FMLP/CB-induced human neutrophils | < 18.19 | |
| Skimmianine (18) | Inhibition of elastase release | FMLP/CB-induced human neutrophils | 19.15 ± 0.66 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the biphenyl neolignan analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
Nitric Oxide (NO) Production Inhibitory Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-only treated wells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized signaling pathway affected by biphenyl neolignans and a typical experimental workflow for evaluating their cytotoxic activity.
Caption: Generalized NF-κB signaling pathway inhibited by biphenyl neolignans.
Caption: Experimental workflow for determining the cytotoxicity of biphenyl neolignan analogs using the MTT assay.
References
- 1. Cytotoxic neolignans: an SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-assisted synthesis of unsymmetrical magnolol and honokiol analogs and their biological assessment as GABAA receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Isofutoquinol A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques, the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay, for validating the intracellular target engagement of Isofutoquinol A, a neolignan with reported anti-neuroinflammatory properties. While the precise molecular target of this compound is not yet fully elucidated, this guide will present a hypothetical scenario wherein this compound is investigated for its potential to engage a key component of the NF-κB signaling pathway, a critical regulator of inflammation. For comparative purposes, we will contrast the hypothetical results of this compound with experimental data for Parthenolide, a well-characterized natural product known to inhibit the NF-κB pathway.
Introduction to this compound and Target Engagement
This compound is a natural product isolated from Piper futokadzura that has demonstrated anti-neuroinflammatory activity.[1] Understanding the direct molecular target(s) of this compound within the cell is crucial for its development as a potential therapeutic agent. Target engagement assays are designed to confirm the physical interaction between a drug and its intended target protein in a cellular context. Validating target engagement provides critical evidence for the mechanism of action and informs on the potency and selectivity of a compound.
This guide will focus on a hypothetical scenario where this compound is presumed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response and is a common target for anti-inflammatory drugs.[2][3][4][5]
Comparative Overview of Target Validation Methodologies
Two state-of-the-art, label-free methods for assessing target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment. | Performed on cell lysates, which may alter protein complexes and post-translational modifications. |
| Target Scope | Applicable to a wide range of protein classes. | Primarily designed for profiling ATP-competitive kinase inhibitors, but can identify other interacting proteins. |
| Readout | Typically Western Blot for specific targets or Mass Spectrometry (MS) for proteome-wide analysis. | Mass Spectrometry (MS) for kinome-wide profiling. |
| Primary Use Case | Confirmation of direct binding to a specific protein of interest. | Broad profiling of kinase inhibitor selectivity and off-target effects. |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling cascade is a key pathway in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and Parthenolide.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble fraction of the target protein.
Caption: General workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for IKKβ Engagement
-
Cell Culture and Treatment:
-
Culture human microglial cells (e.g., HMC3) to 80-90% confluency.
-
Treat cells with either this compound (e.g., 10 µM), Parthenolide (e.g., 10 µM as a positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).
-
Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., IKKβ) and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized intensity versus temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates target stabilization and engagement.
-
Kinobeads Competition Assay Workflow
The kinobeads assay is a chemical proteomics approach used to profile the interactions of a compound with a large number of kinases simultaneously. It relies on the competition between the free compound in a cell lysate and a mixture of immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to the ATP-binding site of kinases.
Caption: Workflow for a Kinobeads competition assay coupled with mass spectrometry.
Detailed Protocol: Kinobeads Assay for Kinome Profiling
-
Cell Lysis and Compound Incubation:
-
Lyse cultured cells (e.g., a panel of cancer cell lines to maximize kinome coverage) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the cell lysate with a range of concentrations of this compound, Parthenolide, or DMSO for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinobeads Enrichment:
-
Add the kinobeads slurry to the compound-treated lysates and incubate to allow for binding of kinases not occupied by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Peptide Preparation:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Elute the resulting peptides and desalt them using StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, calculate the ratio of its abundance in the compound-treated sample to the DMSO control.
-
Plot the abundance ratio as a function of the compound concentration to generate dose-response curves and determine the apparent dissociation constant (Kd,app) for each interacting kinase.
-
Data Presentation and Interpretation
CETSA Data
The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble target protein is plotted against temperature. A shift in the melting temperature (Tm) to the right indicates that the compound binds to and stabilizes the target protein.
Table 1: Hypothetical CETSA Data for IKKβ Engagement
| Temperature (°C) | Normalized IKKβ Abundance (DMSO) | Normalized IKKβ Abundance (this compound, 10 µM) | Normalized IKKβ Abundance (Parthenolide, 10 µM) |
| 40 | 1.00 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 | 0.99 |
| 50 | 0.85 | 0.95 | 0.96 |
| 55 | 0.52 | 0.88 | 0.90 |
| 60 | 0.21 | 0.65 | 0.75 |
| 65 | 0.05 | 0.30 | 0.45 |
| 70 | 0.01 | 0.10 | 0.15 |
| Tm (°C) | ~54 | ~59 | ~61 |
Interpretation: In this hypothetical dataset, both this compound and Parthenolide cause a significant rightward shift in the melting curve of IKKβ compared to the DMSO control, indicating direct engagement and stabilization of IKKβ in the cellular environment. Parthenolide shows a slightly greater thermal shift, suggesting a potentially higher affinity or different binding mode.
Kinobeads Data
The output of a kinobeads experiment is a list of kinases that are competed off the beads by the test compound, along with their apparent dissociation constants (Kd,app). This provides a quantitative measure of the compound's affinity for each kinase.
Table 2: Hypothetical Kinobeads Competition Data
| Kinase Target | This compound Kd,app (nM) | Parthenolide Kd,app (nM) |
| IKKβ (IKBKB) | 150 | 80 |
| IKKα (CHUK) | 800 | 450 |
| TBK1 | >10,000 | >10,000 |
| MAP3K7 (TAK1) | 2,500 | 1,800 |
| Other Kinase 1 | >10,000 | >10,000 |
| Other Kinase 2 | 8,000 | 9,500 |
Interpretation: The hypothetical kinobeads data suggests that both this compound and Parthenolide directly bind to IKKβ with nanomolar affinity, confirming it as a primary target. Parthenolide exhibits a higher affinity for IKKβ and IKKα compared to this compound. Both compounds show weaker or no significant binding to other kinases profiled, indicating a degree of selectivity for the IKK complex.
Conclusion
This guide provides a framework for validating the target engagement of this compound in cells using CETSA and kinobeads competition assays. By employing these powerful techniques, researchers can gain crucial insights into the molecular mechanism of action of this promising natural product. The hypothetical data presented for this compound, in comparison to the known NF-κB inhibitor Parthenolide, illustrates how these methods can be used to confirm direct target binding, assess relative affinity, and profile selectivity. Such data are indispensable for the continued development of this compound and other novel therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Isofutoquinol A: Unraveling its Molecular Interactions for Therapeutic Development
A comprehensive analysis of the cross-reactivity and off-target effects of Isofutoquinol A, a neolignan isolated from Piper futokadzura, is currently hampered by a lack of publicly available data on its specific molecular targets and selectivity profile. While preliminary studies highlight its potential as an anti-neuroinflammatory agent, a detailed understanding of its mechanism of action is crucial for its advancement as a therapeutic candidate.
This compound has demonstrated biological activity, notably the inhibition of nitric oxide (NO) production in microglia, the primary immune cells of the central nervous system. This effect suggests a potential role in mitigating neuroinflammatory processes. However, the direct protein(s) that this compound binds to in order to elicit this response have not been definitively identified.
To responsibly advance the development of any bioactive compound, a thorough investigation of its selectivity is paramount. Selectivity refers to a drug's ability to interact with its intended target with high affinity, while having minimal interaction with other, unintended molecules in the body. Poor selectivity can lead to off-target effects, which can cause unwanted side effects and toxicities.
The Missing Data: A Call for Further Research
A complete comparison guide, as requested by researchers and drug development professionals, would necessitate quantitative data from a range of experimental procedures designed to elucidate the selectivity of a compound. At present, such data for this compound is not available in the public domain. Key missing information includes:
-
Primary Target Identification: The specific protein(s) to which this compound binds to exert its anti-inflammatory effects remain unknown.
-
Quantitative Binding Affinity: Data on the binding affinity (e.g., IC₅₀, Kᵢ, or Kₔ values) of this compound to its primary target(s) is not available.
-
Selectivity Profiling Data: There are no published results from broad-panel screening assays, such as kinome scans or proteomics-based approaches, which are essential for identifying potential off-target interactions across the proteome.
-
Comparative Data: Without knowing the primary target and selectivity profile of this compound, a meaningful comparison to alternative compounds is not possible.
Standard Methodologies for Assessing Cross-Reactivity and Off-Target Effects
To address this knowledge gap, a series of established experimental protocols would need to be employed. The following methodologies are standard in the field of drug discovery for characterizing the selectivity of a compound.
Table 1: Key Experimental Protocols for Determining Selectivity and Off-Target Effects
| Experimental Protocol | Description | Data Generated |
| Kinome Scanning | A high-throughput screening method that tests the activity of a compound against a large panel of kinases. | Inhibition data (e.g., percent inhibition at a given concentration, IC₅₀ values) for hundreds of kinases, revealing on-target and off-target kinase interactions. |
| Cellular Thermal Shift Assay (CETSA) | This technique assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. | A shift in the melting temperature of a protein in the presence of the compound, indicating direct binding. Can be coupled with proteomics for broad profiling. |
| Affinity Chromatography-Mass Spectrometry | The compound of interest is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry. | A list of potential protein binding partners for the compound. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active sites of enzymes to profile the functional state of entire enzyme families within complex proteomes. | Identification of enzyme targets and assessment of inhibitor selectivity in a native biological system. |
Hypothetical Signaling Pathway and Experimental Workflow
While the precise signaling pathway modulated by this compound is not yet fully elucidated, based on its observed anti-inflammatory effects in microglia, a hypothetical pathway can be proposed. The inhibition of NO production often involves the downregulation of inducible nitric oxide synthase (iNOS). The expression of iNOS is typically under the control of transcription factors such as NF-κB, which is activated by upstream signaling cascades like the MAP kinase pathway.
Below are diagrams illustrating this hypothetical pathway and a typical experimental workflow for assessing compound selectivity.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effect.
Benchmarking Isofutoquinol A's potency against established inhibitors
For Immediate Release
A comprehensive analysis of the neolignan Isofutoquinol A demonstrates its significant potential as a potent inhibitor of neuroinflammatory pathways. This guide provides a comparative overview of this compound's efficacy against established inhibitors, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic promise.
This compound, a natural compound isolated from Piper kadsura, has been identified as a noteworthy inhibitor of nitric oxide (NO) production, a key mediator in neuroinflammation.[1] Experimental evidence indicates that this compound effectively suppresses NO synthesis in lipopolysaccharide (LPS)-activated microglial cells, a primary cellular model for neuroinflammation.
Comparative Potency Analysis
To contextualize the inhibitory capacity of this compound, its performance was benchmarked against other known anti-neuroinflammatory agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitric oxide production.
| Compound | IC50 (µM) for NO Inhibition | Target Pathway/Enzyme |
| This compound | 21.3 | iNOS (inferred) |
| Piperkadsin C | 14.6 | iNOS |
| Futoquinol | 16.8 | iNOS |
| Aminoguanidine | 2.1 | iNOS |
| L-NMMA (L-NG-Monomethyl Arginine) | 22.1 | NOS |
Data for Piperkadsin C and Futoquinol from Kim KH, et al., 2010.[1] Data for Aminoguanidine from a study on iNOS inhibitors. Data for L-NMMA from a study on NO production inhibitors.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound is understood to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. By inhibiting this pathway, this compound effectively reduces the expression of iNOS and subsequent NO synthesis, thereby mitigating the inflammatory cascade.
Experimental Protocols
Cell Culture and Treatment: Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
Experimental Workflow:
Conclusion
This compound demonstrates promising anti-neuroinflammatory activity by inhibiting nitric oxide production through the attenuation of the NF-κB signaling pathway. Its potency is comparable to other naturally derived neolignans, positioning it as a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders. The detailed experimental protocols and comparative data presented herein provide a solid foundation for future research into the pharmacological potential of this compound.
References
Safety Operating Guide
Prudent Disposal of Isofutoquinol A: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Chemical and Physical Properties of Isofutoquinol A
A summary of the known properties of this compound is presented below. The lack of detailed toxicological and environmental fate data necessitates that it be handled as a potentially hazardous substance.
| Property | Value | Reference |
| CAS Number | 62499-70-1 | [1][2] |
| Molecular Formula | C21H22O5 | |
| Molecular Weight | 354.40 g/mol | |
| Hazard Codes | Xi (Irritant) |
Recommended Disposal Protocol for this compound
The following step-by-step protocol is based on established best practices for the disposal of research chemicals where specific institutional or regulatory guidance is unavailable.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Step 2: Waste Segregation and Identification
Properly segregate all waste streams containing this compound:
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and absorbent pads. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Containerization and Labeling
All waste containers must be appropriately labeled:
-
Use a hazardous waste tag provided by your institution.
-
Clearly write the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Irritant," "Caution: Handle with Care").
-
Include the name of the principal investigator and the date of accumulation.
Step 4: Storage of Waste
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory:
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure containers are sealed and stored in a secondary containment bin to prevent spills.
-
Do not accumulate more than the maximum allowable volume of hazardous waste as per institutional and regulatory guidelines.
Step 5: Scheduling Waste Pickup
Once a waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS office. Follow their specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can manage this compound waste in a manner that is safe, compliant, and environmentally responsible. Always prioritize consulting your institution's specific guidelines and EHS department for any questions regarding chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Isofutoquinol A
Disclaimer: No specific Safety Data Sheet (SDS) for Isofutoquinol A was found. Therefore, a conservative approach, treating this compound as a potent compound with potential hazards, is strongly recommended. The following guidance is based on best practices for handling novel chemical entities and potentially hazardous substances in a laboratory setting.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to potentially hazardous compounds. The level of PPE should be determined by a risk assessment of the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Procedure | Required PPE | Key Considerations |
| Weighing and Aliquoting (Dry Powder) | - Disposable solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested gloves (e.g., nitrile), with the outer glove covering the gown cuff[1][2]- NIOSH-approved respirator (e.g., N95 or higher)[3]- Full-face shield or chemical safety goggles[4][5] | All manipulations of dry powder should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation risk. |
| Solution Preparation and Handling | - Disposable solid-front gown- Two pairs of chemotherapy-tested gloves- Chemical safety goggles | Work should be performed in a chemical fume hood. |
| In Vitro / In Vivo Administration | - Disposable gown- Two pairs of chemotherapy-tested gloves- Safety goggles or a face shield | Utilize Luer-Lok syringes and consider closed-system transfer devices (CSTDs) where feasible to reduce the generation of aerosols and prevent leaks. |
| Waste Disposal | - Disposable gown- Two pairs of chemotherapy-tested gloves- Chemical safety goggles | Follow all institutional and regulatory guidelines for the disposal of hazardous or cytotoxic waste. |
Operational Plan for Safe Handling
A systematic workflow for handling this compound is crucial to maintain a safe laboratory environment and ensure the integrity of the research.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
